Azilsartan mepixetil potassium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
CAS 编号 |
2153458-32-1 |
|---|---|
分子式 |
C36H33KN6O8 |
分子量 |
716.8 g/mol |
IUPAC 名称 |
potassium 1-[(3,5,6-trimethylpyrazin-2-yl)methoxycarbonyloxy]ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C36H34N6O8.K/c1-6-46-34-39-29-13-9-12-28(33(43)48-23(5)49-36(45)47-19-30-22(4)37-20(2)21(3)38-30)31(29)42(34)18-24-14-16-25(17-15-24)26-10-7-8-11-27(26)32-40-35(44)50-41-32;/h7-17,23H,6,18-19H2,1-5H3,(H,40,41,44);/q;+1/p-1 |
InChI 键 |
YGZNXIVTPOLHFN-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OC(C)OC(=O)OCC6=NC(=C(N=C6C)C)C.[K+] |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Azilsartan Medoxomil Potassium
Introduction
Azilsartan (B1666440) medoxomil potassium is a potent, orally administered antihypertensive agent belonging to the angiotensin II receptor blocker (ARB) class of drugs.[1][2] Approved by the FDA in 2011, it is indicated for the treatment of hypertension in adults, either as a monotherapy or in combination with other antihypertensive agents.[1][3] Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract.[2][4] This guide provides a detailed examination of the molecular and physiological mechanisms by which azilsartan exerts its therapeutic effects, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Selective AT1 Receptor Blockade
The primary mechanism of action of azilsartan is the selective and competitive antagonism of the angiotensin II type 1 (AT1) receptor.[5][6] This action directly interferes with the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[5][7]
The Renin-Angiotensin-Aldosterone System (RAAS)
Angiotensin II is the principal pressor agent of the RAAS, exerting its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal gland.[5][7] The binding of angiotensin II to AT1 receptors initiates a cascade of physiological responses, including:
-
Vasoconstriction: Potent narrowing of blood vessels, leading to increased peripheral resistance and elevated blood pressure.[5][7]
-
Aldosterone (B195564) Secretion: Stimulation of the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[5]
-
Sympathetic Nervous System Activation: Enhancing the release of norepinephrine (B1679862) from sympathetic nerve endings.
Azilsartan's Interaction with the AT1 Receptor
Azilsartan selectively binds to the AT1 receptor, preventing angiotensin II from binding and eliciting its downstream effects.[4][6] This blockade leads to vasodilation, a reduction in aldosterone secretion, and consequently, a decrease in blood pressure.[5]
Key characteristics of azilsartan's interaction with the AT1 receptor include:
-
High Selectivity: Azilsartan demonstrates a more than 10,000-fold greater affinity for the AT1 receptor compared to the angiotensin II type 2 (AT2) receptor.[2][3][4]
-
Potent Binding and Slow Dissociation: Compared to other ARBs, azilsartan exhibits a higher affinity for and a much slower dissociation from the AT1 receptor.[4][8][9] This unique binding behavior, attributed to its 5-oxo-1,2,4-oxadiazole moiety, contributes to its potent and long-lasting antihypertensive effect.[8][10]
-
Inverse Agonism: Studies suggest that azilsartan acts as an inverse agonist at the AT1 receptor. This means that in addition to blocking the effects of angiotensin II, it can also reduce the basal, constitutive activity of the receptor, potentially contributing to its superior blood pressure-lowering efficacy.[8][9]
Physiological Consequences of AT1 Receptor Blockade
The antagonism of the AT1 receptor by azilsartan results in several key physiological changes:
-
Vasodilation: By preventing angiotensin II-mediated vasoconstriction, azilsartan relaxes vascular smooth muscle, leading to a dose-dependent decrease in total peripheral resistance and a reduction in blood pressure.[4]
-
Reduced Aldosterone Secretion: The blockade of AT1 receptors in the adrenal gland inhibits the synthesis and release of aldosterone.[4][5] This promotes the excretion of sodium and water, further contributing to the reduction in blood volume and blood pressure.[5]
-
RAAS Feedback Interruption: As azilsartan blocks the AT1 receptor, the negative feedback of angiotensin II on renin secretion is inhibited. This leads to an increase in plasma renin activity and circulating levels of angiotensin I and angiotensin II. However, these increased levels of angiotensin II cannot overcome the potent blockade of the AT1 receptor by azilsartan.[2][4]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacodynamics and clinical efficacy of azilsartan medoxomil.
Table 1: Pharmacodynamic Properties of Azilsartan
| Parameter | Value | Reference |
|---|---|---|
| AT1 Receptor Affinity (IC50) | 0.62 nM | [11] |
| AT1 vs. AT2 Receptor Selectivity | >10,000-fold | [2][4] |
| Pressor Inhibition (32 mg dose) | ~90% at peak, 60% at 24 hours |[4][12] |
Table 2: Comparative Clinical Efficacy (Systolic Blood Pressure Reduction)
| Comparison Drug | Azilsartan Medoxomil Dose | Comparator Dose | Mean SBP Reduction (mmHg) | Reference |
|---|---|---|---|---|
| Olmesartan Medoxomil | 40 mg or 80 mg | 40 mg | Significantly greater with azilsartan | [13] |
| Valsartan | 40 mg or 80 mg | 320 mg | Significantly greater with azilsartan | [13] |
| Chlorthalidone (B1668885) (Combination) | 40 mg + 25 mg | 25 mg alone | -31.7 vs -15.9 | [14] |
| Chlorthalidone (Combination) | 80 mg + 25 mg | 25 mg alone | -31.3 vs -15.9 |[14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of azilsartan's mechanism of action are outlined below.
1. Radioligand Binding Assay for Receptor Affinity (IC50 Determination)
-
Objective: To determine the concentration of azilsartan required to inhibit 50% of the specific binding of a radiolabeled ligand to the AT1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing human AT1 receptors (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Assay Conditions: The membrane preparations are incubated in a buffer solution containing a specific radioligand for the AT1 receptor (e.g., [125I]Sar1,Ile8-angiotensin II).
-
Competition Binding: Increasing concentrations of unlabeled azilsartan are added to the incubation mixture to compete with the radioligand for binding to the AT1 receptor.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of azilsartan that causes 50% inhibition of specific binding (IC50) is calculated using non-linear regression analysis.
-
2. In Vitro Functional Assay: Angiotensin II-Induced Inositol (B14025) Phosphate (IP) Production
-
Objective: To assess the ability of azilsartan to block the functional response (Gq protein activation) following AT1 receptor stimulation by angiotensin II.
-
Methodology:
-
Cell Culture: Cells expressing the AT1 receptor are cultured and labeled with [3H]myo-inositol.
-
Drug Treatment: Cells are pre-incubated with varying concentrations of azilsartan or vehicle control.
-
Stimulation: The cells are then stimulated with a fixed concentration of angiotensin II to induce IP production via the phospholipase C pathway.
-
Extraction and Separation: The reaction is stopped, and the total inositol phosphates are extracted and separated from free inositol using anion-exchange chromatography.
-
Quantification: The amount of [3H]-labeled IP is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of azilsartan on angiotensin II-induced IP production is analyzed to determine its potency as an antagonist.
-
3. In Vivo Pressor Response Assay in Rats
-
Objective: To evaluate the inhibitory effect of orally administered azilsartan medoxomil on the pressor (blood pressure-raising) response to an intravenous infusion of angiotensin II.
-
Methodology:
-
Animal Model: Normotensive rats are anesthetized, and catheters are implanted in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).
-
Baseline Measurement: A baseline pressor response to an intravenous bolus of angiotensin II is established.
-
Drug Administration: Azilsartan medoxomil is administered orally via gavage at various doses.
-
Challenge: At different time points after administration (e.g., 1, 4, 8, 24 hours), the pressor response to the same dose of angiotensin II is re-measured.
-
Data Analysis: The percentage inhibition of the angiotensin II-induced pressor response is calculated for each dose and time point to determine the potency and duration of action.
-
Visualizations: Signaling Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 6. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A randomized trial of the efficacy and safety of azilsartan medoxomil combined with chlorthalidone - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Azilsartan Medoxomil Potassium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Azilsartan (B1666440) medoxomil potassium, a potent angiotensin II receptor blocker (ARB) for the treatment of hypertension.[1][2][3] This document details the chemical synthesis, methods of characterization, and relevant analytical protocols, presenting quantitative data in accessible formats and visualizing complex processes through diagrams.
Synthesis of Azilsartan Medoxomil Potassium
The synthesis of Azilsartan medoxomil potassium is a multi-step process that begins with the formation of the core azilsartan molecule, followed by esterification to its prodrug form, azilsartan medoxomil, and finally, the formation of the potassium salt.[1][4]
Synthesis of Azilsartan
An improved and robust process for synthesizing azilsartan starts from nitrile precursors.[4] The key steps involve the conversion of the nitrile group to an amidoxime, followed by cyclization to form the oxadiazole ring, and subsequent hydrolysis.[4]
A common synthetic route involves the reaction of hydroxylamine (B1172632) hydrochloride with 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole (B57391) -7-carboxylate in the presence of a base like sodium bicarbonate in a solvent such as DMSO.[1] This forms the intermediate methyl 2-ethoxy [(2´-(hydroxyamidino) biphenyl-4-yl) Methyl]-1H- benzimidazole-7-carboxylate.[1] This intermediate is then reacted with ethyl chloroformate and triethylamine, followed by hydrolysis with sodium hydroxide (B78521) to yield azilsartan.[1]
Synthesis of Azilsartan Medoxomil
Azilsartan is subsequently converted to its prodrug, azilsartan medoxomil, by reacting it with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride).[4] However, this can lead to alkylation of both the carboxy and oxadiazole groups.[4] A preferred method involves the use of medoxomil alcohol.[4]
Formation of Azilsartan Medoxomil Potassium
The final step is the formation of the potassium salt. This is typically achieved by reacting azilsartan medoxomil with a potassium source, such as potassium 2-ethylhexanoate (B8288628), in a suitable solvent like acetone (B3395972) or methyl isobutyl ketone.[5][6] The reaction conditions, including temperature and solvent, can influence the crystalline form of the final product.[5][6][7]
The overall synthetic pathway is depicted in the following diagram:
Caption: Synthetic Pathway of Azilsartan Medoxomil Potassium.
Characterization of Azilsartan Medoxomil Potassium
The comprehensive characterization of Azilsartan medoxomil potassium is crucial for ensuring its quality, purity, and stability. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary analytical technique for assessing the purity of Azilsartan medoxomil potassium and for quantifying it in bulk drug and pharmaceutical formulations.[8][9] Stability-indicating HPLC methods are developed to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[8]
Table 1: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | Symmetry C18 (150 mm × 4.6 mm, 5 µm) or Hypersil BDS C18 (250 x 4.6 mm, 5µm)[9][10] |
| Mobile Phase | Gradient elution with 0.02% trifluoroacetic acid and acetonitrile (B52724), or isocratic elution with potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (60:40)[9][10] |
| Flow Rate | 1.0 mL/min[9][10] |
| Detection | UV at 254 nm or 248 nm[9][10] |
| Retention Time | Approximately 3.8 min (isocratic)[9] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and characterization of Azilsartan medoxomil potassium, its metabolites, and degradation products.[10][11] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are performed to understand the degradation pathways.[11][12]
Table 2: Mass Spectrometry Data for Azilsartan Medoxomil and Degradation Products
| Compound | m/z (Observed) | Molecular Formula |
| Azilsartan medoxomil | 569.16 | C30H24N4O8 |
| Degradation Product (DP 1) | 485.15 | C25H20N4O5 |
| Degradation Product (DP 2) | 441.16 | C24H20N4O4 |
| Degradation Product (DP 3) | 513.15 | C26H20N4O7 |
| Degradation Product (DP 4) | 427.14 | C23H18N4O4 |
| Degradation Product (DP 5) | 457.17 | C24H24N4O5 |
Data is illustrative and based on typical fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of Azilsartan medoxomil potassium and its related substances. Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure.
Table 3: Illustrative ¹H NMR Chemical Shifts (δ, ppm) in a suitable deuterated solvent
| Proton | Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.2 |
| Methylene Protons (-CH₂-) | 5.0 - 5.8 |
| Ethoxy Protons (-OCH₂CH₃) | 1.4 (t), 4.5 (q) |
| Methyl Protons (-CH₃) | 2.1 |
Note: Actual chemical shifts may vary depending on the solvent and instrument.
Experimental Protocols
Protocol for Synthesis of Azilsartan Medoxomil Potassium
-
Preparation of Azilsartan Medoxomil: Dissolve Azilsartan in a suitable organic solvent. Add (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride and a non-nucleophilic base like DBU. Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).
-
Formation of Potassium Salt: Dissolve the crude Azilsartan medoxomil in acetone.[5] In a separate flask, prepare a solution of potassium 2-ethylhexanoate in acetone.[5] Slowly add the potassium 2-ethylhexanoate solution to the Azilsartan medoxomil solution at a controlled temperature (e.g., 0-5°C).[6]
-
Crystallization and Isolation: Stir the mixture for several hours to facilitate precipitation.[6] Collect the precipitated solid by filtration, wash with cold acetone, and dry under vacuum to obtain Azilsartan medoxomil potassium.[5][6]
Protocol for HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve Azilsartan medoxomil potassium reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Azilsartan medoxomil potassium in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the retention time and peak area of Azilsartan medoxomil potassium.
-
Quantification: Calculate the purity or concentration of Azilsartan medoxomil potassium in the sample by comparing its peak area with that of the reference standard.
The following diagram illustrates a typical analytical workflow for HPLC analysis:
Caption: HPLC Analytical Workflow.
Mechanism of Action
Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[13] Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[13][] Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS) and a potent vasoconstrictor.[13] By blocking the AT1 receptor, azilsartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[13][]
The signaling pathway is illustrated below:
Caption: Mechanism of Action of Azilsartan.
This technical guide provides a foundational understanding of the synthesis and characterization of Azilsartan medoxomil potassium. For further details, researchers are encouraged to consult the cited literature. literature.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Azilsartan - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2013042067A1 - Process for the preparation of potassium salt of azilsartan medoxomil - Google Patents [patents.google.com]
- 7. US9403811B2 - Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Google Patents [patents.google.com]
- 8. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to Azilsartan Medoxomil Potassium: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil potassium, a potent angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan.[1][2] Azilsartan exhibits high affinity and selective antagonism for the angiotensin II type 1 (AT1) receptor.[1]
Chemical Structure and Physicochemical Properties
Azilsartan medoxomil potassium is the potassium salt of the medoxomil ester of azilsartan.[2] Its chemical structure is characterized by a benzimidazole (B57391) core linked to a biphenyl-tetrazole-like moiety, a feature common to many sartans, but with a unique 5-oxo-1,2,4-oxadiazole ring replacing the traditional tetrazole group.[2]
Chemical Structure:
-
IUPAC Name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt[2]
-
Chemical Formula: C₃₀H₂₃KN₄O₈[2]
-
Molecular Weight: 606.62 g/mol [2]
-
CAS Number: 863031-24-7[2]
The physicochemical properties of azilsartan medoxomil potassium and its active metabolite, azilsartan, are summarized in the tables below.
Table 1: Physicochemical Properties of Azilsartan Medoxomil Potassium
| Property | Value | Reference |
| Melting Point | Approximately 196 °C (with decomposition) | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| pKa (of Azilsartan) | 6.1 | [5] |
| Biopharmaceutical Classification System (BCS) | Class IV (Low Solubility, Low Permeability) | [6] |
Table 2: Solubility of Azilsartan Medoxomil and Azilsartan in Various Solvents
| Solvent | Azilsartan Medoxomil Solubility | Azilsartan Solubility | Reference |
| Aqueous Solvents | |||
| Water | Practically insoluble | Sparingly soluble in aqueous buffers | [3][4] |
| 0.1N HCl (pH 1.2) | 20.30 µg/mL | - | [7] |
| Phosphate Buffer (pH 6.8) | 374 µg/mL | - | [7] |
| Phosphate Buffer (pH 7.4) | 1033 µg/mL | - | [7] |
| Organic Solvents | |||
| Methanol | Freely soluble | Soluble (largest solubility change with temperature) | [4][8] |
| Ethanol | - | Soluble (highest solubility among tested organic solvents) | [8][9] |
| Acetonitrile | Slightly soluble | Soluble | [4][8] |
| Dimethylformamide (DMF) | Freely soluble | 5 mg/mL | [4][9] |
| Dimethyl sulfoxide (B87167) (DMSO) | Freely soluble | 3 mg/mL | [4][9] |
| Tetrahydrofuran | Very slightly soluble | Soluble | [4][8] |
| n-Propanol | - | Soluble | [8] |
| Isopropanol | - | Soluble | [8] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Azilsartan medoxomil exerts its antihypertensive effects by blocking the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[10][11] Upon oral administration, azilsartan medoxomil is hydrolyzed to its active form, azilsartan, which is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1]
Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors in various tissues, including vascular smooth muscle and the adrenal gland, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[12][13] Azilsartan competitively and insurmountably blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these effects and leading to vasodilation and a reduction in blood pressure.[12][13] Azilsartan has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor.[14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijbcp.com [ijbcp.com]
- 3. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pkheartjournal.com [pkheartjournal.com]
- 8. Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
- 12. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 13. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Polymorphism and Crystalline Forms of Azilsartan Medoxomil Potassium
For Researchers, Scientists, and Drug Development Professionals
Azilsartan (B1666440) medoxomil potassium, the potassium salt of the prodrug azilsartan medoxomil, is a potent angiotensin II receptor blocker used in the management of hypertension.[1][2][3] The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability, and ultimately, its therapeutic efficacy. Polymorphism, the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice, is a key consideration in drug development.[4][5] Azilsartan medoxomil potassium exhibits extensive polymorphism, with numerous crystalline and amorphous forms identified.[5][6][7][8][9] This technical guide provides a comprehensive overview of the known polymorphic forms of Azilsartan medoxomil potassium, their characterization, and methods of preparation.
Crystalline Forms and Their Physicochemical Characterization
A multitude of crystalline forms of Azilsartan medoxomil potassium have been reported in scientific literature and patents, designated as Forms A, B, C, D, E, F, G, H, I, J, K, L, M, U, I, II, III, IV, V, and VI, in addition to an amorphous form.[5][6][7][8][9] The differentiation of these forms is primarily achieved through X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.[4][5][10]
X-ray Powder Diffraction (XRPD) Data
The following table summarizes the characteristic XRPD peaks (in degrees 2θ ± 0.2°) for various known crystalline forms of Azilsartan medoxomil potassium.
| Form | Characteristic XRPD Peaks (2θ) |
| A | Data not sufficiently detailed in the provided search results. Preparation involves dissolving Azilsartan medoxomil in refluxing acetone, cooling, adding potassium 2-ethylhexanoate, adjusting pH to 5-6 with acetic acid, and stirring.[9] |
| B | Preparation involves dissolving Azilsartan medoxomil in refluxing acetone, cooling, adding potassium 2-ethylhexanoate, and stirring at 0°C.[7] |
| C | 6.20, 12.64, 13.36, 14.48, 16.00, 18.70, 20.30, 21.38, 22.78, 23.80, 25.04[7] |
| D | 6.18, 15.22, 18.62, 19.34, 23.54, 24.88, 26.94[7] |
| F | 5.90, 8.46, 17.26, 17.96, 19.60, 21.66, 22.52, 23.32[7] |
| G | 6.18, 13.32, 14.10, 14.44, 16.02, 17.80, 18.70, 21.30, 22.70, 22.90, 23.70, 24.38, 24.74, 26.90, 28.28, 40.50[7] |
| H | Melts at approximately 213°C to 218°C by DSC analysis.[11] |
| I | 6.081, 7.237, 9.237, 10.036, 11.273, 11.625, 11.958, 13.333, 16.047, 20.306, 22.340, 22.634, 23.368, 24.172[6] |
| II | 6.3, 13.4, 14.4, 14.7, 22.8[10] |
| II (Sesquihydrate) | 9.230, 10.040, 11.576, 13.280, 16.088, 20.476, 21.132, 23.493, 24.217[6] |
| III (Hemihydrate) | 6.885, 7.033, 12.353, 16.035, 16.515, 17.039, 22.552, 23.117, 24.936[6] |
| IV (Monohydrate) | 7.080, 7.981, 12.881, 13.391, 15.960, 16.329, 16.801, 17.160, 23.019, 24.790, 26.006, 26.546[6] |
| V | Characterized by a peak at about 7.108.[6] |
| VI (Amorphous) | Characterized by the absence of sharp peaks in the XRD pattern.[6] |
| K | Data not sufficiently detailed in the provided search results.[7] |
| L | Data not sufficiently detailed in the provided search results.[7] |
| M | 6.1, 12.1, 18.6, 19.3[12] |
| U | Characterized by needle-shaped crystals. |
Differential Scanning Calorimetry (DSC) Data
The thermal properties of the different polymorphic forms provide crucial information about their stability and potential for phase transitions.
| Form | DSC Events (Melting Point/Transition) |
| C | Melts at approximately 214.7°C to 223.8°C[11] |
| D | Melts at approximately 206.4°C to 220.1°C[11] |
| H | Melts at approximately 213°C to 218°C[11] |
| I | Peak melting temperature of about 166.93°C; extrapolated onset at 152.67°C[6] |
| II (Sesquihydrate) | Peak melting temperature of about 150.78°C; extrapolated onset at 136.62°C[6] |
| III (Hemihydrate) | Peak melting temperatures of about 98.63°C and 124.14°C; extrapolated onsets at 88.42°C and 112.60°C[6] |
| IV (Monohydrate) | Peak melting temperature of about 110.92°C; extrapolated onset at 103.78°C[6] |
| V | Peak melting temperature of about 104.63°C; extrapolated onset at 84.68°C[6] |
| M | Endotherms at 180.06°C (desolvation) and 228.02°C (melting)[12] |
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of polymorphic forms.
X-ray Powder Diffraction (XRPD)
-
Instrument: A standard X-ray powder diffractometer with a copper-Kα radiation source.
-
Sample Preparation: Approximately 500 mg of the sample is gently flattened on a sample holder.
-
Data Collection: The sample is scanned over a 2θ range of 2° to 50°, with a step size of 0.020° and a step time of 1 second.
-
Analysis: The resulting diffractogram is analyzed for the angular positions (2θ) and intensities of the diffraction peaks.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Data Collection: The sample is heated at a constant rate, typically 10°C/minute, under a nitrogen purge.
-
Analysis: The heat flow to the sample is monitored as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are identified by peaks in the DSC thermogram.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disc.
-
Data Collection: The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Analysis: The positions and relative intensities of the absorption bands are used to identify functional groups and can help differentiate between polymorphic forms.
Preparation of Polymorphic Forms
The formation of a specific polymorph is highly dependent on the crystallization conditions, including the solvent system, temperature, and stirring rate.
General Preparation Workflow
The following diagram illustrates a general workflow for the preparation and characterization of Azilsartan medoxomil potassium polymorphs.
References
- 1. Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US9624207B2 - Polymorphs of azilsartan medoxomil - Google Patents [patents.google.com]
- 6. WO2013124748A1 - Novel polymorphs of azilsartan medoxomil potassium - Google Patents [patents.google.com]
- 7. WO2013104342A1 - Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Google Patents [patents.google.com]
- 8. EP2870151A2 - Novel polymorphs of azilsartan - Google Patents [patents.google.com]
- 9. Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. US20150291574A1 - Novel polymorphs of azilsartan - Google Patents [patents.google.com]
- 11. US9403811B2 - Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Google Patents [patents.google.com]
- 12. tdcommons.org [tdcommons.org]
Azilsartan Medoxomil Potassium: A Comprehensive Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of azilsartan (B1666440) medoxomil potassium, a potent angiotensin II receptor blocker. Focusing on its solubility and stability profiles, this document serves as a critical resource for formulation development, analytical method development, and quality control. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key studies. Visual diagrams generated using Graphviz illustrate complex degradation pathways and experimental workflows.
Solubility Profile
Azilsartan medoxomil, the prodrug of azilsartan, is characterized by its limited aqueous solubility, a critical factor influencing its formulation and bioavailability.[1] The potassium salt form, azilsartan medoxomil potassium, is utilized to enhance its solubility characteristics.[2]
Aqueous and pH-Dependent Solubility
The aqueous solubility of azilsartan medoxomil is pH-dependent, exhibiting increased solubility in higher pH environments. This is attributed to its acidic nature, with a pKa of 6.1.[3] The solubility in various aqueous media is summarized in the table below.
| Solvent/Medium | pH | Solubility (µg/mL) | Reference |
| Water | 16.1 ± 0.1 | [2] | |
| 0.1N HCl | 1.2 | 20.30 ± 0.11 | [2] |
| Phosphate (B84403) Buffer | 6.8 | 374 ± 0.5 | [2] |
| Phosphate Buffer | 7.4 | 1033 ± 1.2 | [2] |
| Water | ~7 | [4] |
Table 1: pH-Dependent Solubility of Azilsartan Medoxomil
Solubility in Organic Solvents
Azilsartan medoxomil demonstrates solubility in a range of organic solvents, a key consideration for various stages of drug development and manufacturing.
| Solvent | Solubility | Reference |
| Methanol | Freely soluble | [5][6] |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | [5] |
| Dimethylformamide (DMF) | Freely soluble | [5] |
| Acetic Acid | Soluble | [5][7] |
| Acetone | Slightly soluble | [3] |
| Acetonitrile | Slightly soluble | [3] |
| 1-Octanol | Very slightly soluble | [3] |
Table 2: Solubility of Azilsartan Medoxomil in Organic Solvents
The active metabolite, azilsartan, also exhibits solubility in organic solvents such as ethanol (B145695) (approx. 0.1 mg/ml), DMSO (approx. 3 mg/ml), and dimethyl formamide (B127407) (DMF) (approx. 5 mg/ml).[8] It is sparingly soluble in aqueous buffers.[8]
Stability Profile
Understanding the stability of azilsartan medoxomil potassium under various stress conditions is paramount for ensuring the safety, efficacy, and shelf-life of the drug product. Forced degradation studies have been conducted to identify potential degradation pathways and degradation products.[1][9]
Azilsartan medoxomil is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[9][10] It has been found to be relatively stable under thermal stress.[11]
Forced Degradation Studies
The following table summarizes the degradation of azilsartan medoxomil under different stress conditions as reported in various studies.
| Stress Condition | Details | Degradation (%) | Identified Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl for 5 days | 22.48% | Impurity-4 | [10] |
| 0.1 N HCl | Significant | DP 1, DP 2, DP 5 | [9] | |
| Base Hydrolysis | 0.05 N NaOH for 20 min | 20.51% | Impurity-4 | [10] |
| 0.01N NaOH at RT for 15 min | ~26% | DP 3 | [9][11] | |
| Neutral Hydrolysis | Water (pH 7.0±0.2) for 8 days | 11.48% | Impurity-4 | [10] |
| Oxidative Degradation | 0.3% H₂O₂ for 2h | 26.04% | Impurity-1, Impurity-4 | [10] |
| 30% H₂O₂ at RT for 24h | Significant | - | ||
| Thermal Degradation | Dry heat at 105°C for 6h | 28.17% | Impurity-1, Impurity-2, Impurity-4, Impurity-5 | [10] |
| Solid drug at 50°C for 30 days | Stable | - | ||
| Photolytic Degradation | Sunlight for 30 min | Significant | - | [10] |
| UV light | Susceptible | - | [9] |
Table 3: Summary of Forced Degradation Studies on Azilsartan Medoxomil
A common degradation product, DP 4, was observed under all degradation conditions in one study.[9] Another study identified four degradation products (I-IV) under acidic, alkaline, water hydrolysis, and photolysis.[12] Product I was a known process-related impurity, while products II, III, and IV were identified as new degradation impurities.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of solubility and stability studies.
pH-Dependent Solubility Determination
Objective: To determine the saturation solubility of azilsartan medoxomil at different pH values.
Protocol:
-
Prepare solutions of 0.1N HCl (pH 1.2) and phosphate buffers (pH 6.8 and 7.4).[2]
-
Add an excess amount of azilsartan medoxomil to 5 ml of each medium in separate containers.[2]
-
Place the containers in an incubator shaker at 25±1 °C for 48 hours to ensure equilibrium.[2]
-
After incubation, centrifuge the solutions at 5000 rpm for 15 minutes.[2]
-
Filter the supernatants through a 0.22 µm pore size filter.[2]
-
Dilute the filtered solutions appropriately with the respective medium.[2]
-
Measure the absorbance of the diluted solutions using a UV spectrophotometer at the predetermined λmax.
-
Calculate the solubility based on a standard calibration curve.
Forced Degradation Study
Objective: To evaluate the stability of azilsartan medoxomil under various stress conditions as per ICH guidelines.
Protocol:
-
Acid Hydrolysis: Dissolve azilsartan medoxomil in 0.1 N HCl and keep at room temperature for a specified period (e.g., 5 days).[10][13] Neutralize the solution before analysis.[13]
-
Base Hydrolysis: Dissolve azilsartan medoxomil in 0.05 N NaOH and keep at room temperature for a specified period (e.g., 20 minutes).[10] Neutralize the solution before analysis.
-
Neutral Hydrolysis: Dissolve azilsartan medoxomil in water and keep at room temperature for a specified period (e.g., 8 days).[10]
-
Oxidative Degradation: Treat a solution of azilsartan medoxomil with 3% v/v hydrogen peroxide and keep at room temperature for a specified period (e.g., 2 hours).[10][13]
-
Thermal Degradation: Expose the solid drug to dry heat in a hot air oven at a specified temperature and duration (e.g., 105°C for 6 hours).[10]
-
Photolytic Degradation: Expose the solid drug or its solution to sunlight or a UV lamp for a specified duration.[10]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the remaining drug and detect degradation products.[1][10]
Visualizations
Degradation Pathway
The following diagram illustrates a proposed degradation pathway of azilsartan medoxomil under various stress conditions, leading to the formation of different degradation products (DPs).
Caption: Proposed degradation pathway of Azilsartan Medoxomil.
Experimental Workflow for Stability Indicating HPLC Method
The diagram below outlines the typical workflow for developing and validating a stability-indicating HPLC method for azilsartan medoxomil.
Caption: Workflow for Stability-Indicating HPLC Method Development.
References
- 1. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pkheartjournal.com [pkheartjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and Characterization of Azilsartan medoxomil – Loaded Mesoporous Silica Nanoparticles and Development of Immediate Release Tablets for Improved Performance | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. imedpub.com [imedpub.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. omicsonline.org [omicsonline.org]
- 12. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
The Pharmacokinetics and Pharmacodynamics of Azilsartan Medoxomil Potassium: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan (B1666440) medoxomil potassium, a potent angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension. This technical guide provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, intended to serve as a resource for researchers, scientists, and professionals in drug development. The document delves into the absorption, distribution, metabolism, and excretion (ADME) profile of azilsartan medoxomil, its mechanism of action at the angiotensin II type 1 (AT1) receptor, and the resultant physiological effects. Detailed experimental methodologies for key studies, quantitative data summaries, and visualizations of relevant pathways and workflows are presented to facilitate a deeper understanding of this important antihypertensive drug.
Introduction
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract during absorption.[1] Azilsartan exhibits high affinity and slow dissociation from the angiotensin II type 1 (AT1) receptor, leading to a potent and sustained antihypertensive effect.[2][3] This guide will systematically explore the pharmacokinetic journey of the drug within the body and its dynamic interaction with its pharmacological target.
Pharmacokinetics
The pharmacokinetic profile of azilsartan medoxomil is characterized by its efficient conversion to the active form, high bioavailability, extensive protein binding, and metabolism primarily mediated by cytochrome P450 enzymes.
Absorption and Distribution
Following oral administration, azilsartan medoxomil is rapidly absorbed and converted to azilsartan.[4] The prodrug itself is not detectable in plasma.[1]
Table 1: Key Pharmacokinetic Parameters for Azilsartan
| Parameter | Value | Reference |
| Absolute Bioavailability | Approximately 60% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 to 3 hours | [1][5] |
| Volume of Distribution (Vd) | Approximately 16 L | [2][5] |
| Plasma Protein Binding | >99% (mainly to serum albumin) | [1][2] |
Metabolism and Excretion
Azilsartan is metabolized in the liver to two primary inactive metabolites, M-I and M-II.[2][6]
-
M-II (major metabolite): Formed by O-dealkylation, primarily mediated by the CYP2C9 enzyme.[2][5]
-
M-I (minor metabolite): Formed by decarboxylation, mediated by CYP2C8 and CYP2B6.[2][5]
Excretion of azilsartan and its metabolites occurs through both renal and fecal routes.
Table 2: Excretion and Elimination of Azilsartan
| Parameter | Value | Reference |
| Elimination Half-life (t½) | Approximately 11 hours | [2][4] |
| Total Radioactivity Recovered in Feces | Approximately 55% | [2][5] |
| Total Radioactivity Recovered in Urine | Approximately 42% | [2][5] |
| Azilsartan Excreted Unchanged in Urine | Approximately 15% of the dose | [2][6] |
| Renal Clearance | Approximately 2.3 mL/min | [2][7] |
Metabolic Pathway of Azilsartan Medoxomil
References
- 1. fda.gov [fda.gov]
- 2. Hypertension: Conducting Studies of Drugs to Treat Patients on a Background of Multiple Antihypertensive Drugs Guidance for Industry | FDA [fda.gov]
- 3. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Hypertension Drug Development: FDA Draft Guidance Outlines Recommendations | RAPS [raps.org]
Azilsartan Medoxomil Potassium: A Technical Overview of Receptor Binding Affinity
This technical guide provides an in-depth analysis of the receptor binding affinity of azilsartan (B1666440), the active metabolite of the prodrug azilsartan medoxomil potassium. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.
Core Focus: Angiotensin II Type 1 (AT1) Receptor Interaction
Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) that, after rapid hydrolysis to its active form, azilsartan, exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[1][2][3] This high selectivity and affinity for the AT1 receptor are central to its mechanism of action, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][4][5]
Quantitative Analysis of Binding Affinity
Azilsartan demonstrates a high affinity for the AT1 receptor, with studies indicating a more than 10,000-fold selectivity for the AT1 receptor over the AT2 receptor.[1][4][5][6] This pronounced selectivity minimizes off-target effects. The inhibitory concentration (IC50) of azilsartan for the AT1 receptor has been determined to be 2.6 nM.[6] Furthermore, its unique 5-oxo-1,2,4-oxadiazole moiety contributes to a stronger interaction and slower dissociation from the AT1 receptor compared to other ARBs, which may underlie its potent and sustained antihypertensive effects.[2][7][8][9][10][11]
The following table summarizes the binding affinity of azilsartan and its analogue in comparison to candesartan (B1668252) at both wild-type (WT) and a mutant AT1 receptor, highlighting the importance of specific amino acid interactions.
| Compound | Receptor | Kᵢ (nM) | Fold Reduction in Affinity vs. WT |
| Azilsartan | AT1-WT | 3.1 | - |
| Azilsartan | AT1-Q257A | 310 | 100 |
| Azilsartan-7H | AT1-WT | 49 | 16 |
| Candesartan | AT1-WT | 4.7 | - |
| Candesartan | AT1-Q257A | 66 | 14 |
| Data sourced from a study on the unique binding behavior of azilsartan.[7] |
Experimental Protocols
The determination of azilsartan's binding affinity is typically conducted through radioligand binding assays. Below is a detailed methodology representative of such studies.
Radioligand Binding Assay for AT1 Receptor Affinity
1. Objective: To determine the in-vitro binding affinity of azilsartan to the human angiotensin II type 1 (AT1) receptor.
2. Materials:
- Receptor Source: Microplates coated with membranes from cells recombinantly expressing the human AT1 receptor (approximately 4.4 to 6.2 fmol of receptor per well).[6]
- Radioligand: ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II.[7]
- Test Compound: Azilsartan.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.005% CHAPS, with a pH of 7.4.[6]
- Wash Buffer: An appropriate buffer to remove unbound radioligand.
- Scintillation Fluid and Counter: For the detection of radioactivity.
3. Procedure:
- Compound Preparation: A range of concentrations of azilsartan are prepared by serial dilution in the assay buffer.
- Incubation: The receptor-coated wells are incubated with 45 µL of the assay buffer containing various concentrations of azilsartan at room temperature for 90 minutes.[6]
- Radioligand Addition: Following the initial incubation, 5 µL of ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II (final concentration of 0.6 nM) is added to each well.[6]
- Equilibrium Binding: The plates are then incubated for an additional 5 hours at room temperature to allow the binding to reach equilibrium.[6][7]
- Determination of Non-specific Binding: A set of wells is treated with a high concentration (e.g., 10 µM) of a non-labeled ligand to determine the level of non-specific binding.[7]
- Separation: The incubation mixture is removed, and the wells are washed to separate the bound from the free radioligand.
- Quantification: The radioactivity in each well, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are then analyzed using a suitable software program (e.g., Prism) to perform a non-linear regression analysis.
- The IC50 value, which is the concentration of azilsartan that inhibits 50% of the specific binding of the radioligand, is determined.
- The equilibrium dissociation constant (Kᵢ) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the AT1 receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: AT1 Receptor Signaling Pathway and Azilsartan's Point of Inhibition.
References
- 1. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azilsartan: Novel Angiotensin Receptor Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azilsartan medoxomil: a new angiotensin II receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Models for Studying Azilsartan Medoxomil Potassium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in vitro and in vivo models utilized in the research and development of Azilsartan (B1666440) medoxomil potassium, a potent and selective angiotensin II receptor blocker (ARB). This document details the experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological pathways and workflows using Graphviz diagrams.
Introduction
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[1][2] Azilsartan exhibits high affinity for the angiotensin II type 1 (AT1) receptor, competitively inhibiting the binding of angiotensin II, a potent vasoconstrictor.[1][3] This blockade of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and a reduction in blood pressure.[2][4] The study of its pharmacological properties relies on a variety of established and emerging experimental models.
In Vitro Models
In vitro models are essential for elucidating the mechanism of action, potency, and cellular effects of Azilsartan. These models range from molecular-level binding assays to cell-based functional and phenotypic screens.
Angiotensin II Receptor Binding Assays
These assays are fundamental in determining the binding affinity and selectivity of Azilsartan for the AT1 receptor. Radioligand binding assays are commonly employed to quantify the interaction between the drug and the receptor.[5][6]
Table 1: In Vitro Binding Affinity of Azilsartan
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 0.62 - 2.6 nmol/L | Not Specified | [7] |
| IC50 (vs. other ARBs after 5-hour washout) | 30-1000 fold lower | Human AT1 receptors | [8] |
-
Membrane Preparation:
-
Homogenize tissues or cells expressing AT1 receptors (e.g., rat liver) in an ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl2, and protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation.
-
Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled angiotensin II analog (e.g., 125I-[Sar1,Ile8]Angiotensin II), and varying concentrations of unlabeled Azilsartan.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled angiotensin II).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Azilsartan concentration to determine the IC50 value (the concentration of Azilsartan that inhibits 50% of the specific radioligand binding).
-
Cell-Based Functional Assays
Cell-based assays are crucial for understanding the downstream cellular consequences of AT1 receptor blockade by Azilsartan.
This assay assesses the anti-proliferative effects of Azilsartan on VSMCs, a key cell type in the vasculature.
-
Cell Culture:
-
Culture primary human or rat aortic smooth muscle cells in a suitable growth medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
-
Treatment:
-
Starve the cells in a serum-free medium to synchronize them in the G0/G1 phase of the cell cycle.
-
Treat the cells with a mitogen (e.g., angiotensin II or platelet-derived growth factor) in the presence or absence of varying concentrations of Azilsartan.
-
-
Proliferation Measurement:
-
After a suitable incubation period (e.g., 24-72 hours), assess cell proliferation using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation: Quantifies DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each Azilsartan concentration compared to the mitogen-treated control.
-
This model is used to investigate the potential pleiotropic effects of Azilsartan on adipogenesis.[9]
-
Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing a cocktail of inducers (e.g., dexamethasone, isobutylmethylxanthine, and insulin) with or without Azilsartan.
-
-
Maintenance and Lipid Accumulation:
-
After 2-3 days, replace the induction medium with a maintenance medium containing insulin (B600854) and the respective concentrations of Azilsartan.
-
Replenish the maintenance medium every 2-3 days for a total of 8-10 days to allow for adipocyte maturation and lipid droplet accumulation.
-
-
Assessment of Differentiation:
-
Oil Red O Staining: Stain the cells with Oil Red O to visualize the accumulated lipid droplets.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes (e.g., PPARγ, aP2).
-
-
Data Analysis:
-
Quantify the Oil Red O staining by extracting the dye and measuring its absorbance.
-
Analyze the relative expression of adipogenic genes.
-
In Vivo Models
In vivo models are indispensable for evaluating the antihypertensive efficacy, pharmacokinetics, and overall physiological effects of Azilsartan medoxomil in a whole-organism context.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely used genetic model of essential hypertension and is a standard for preclinical evaluation of antihypertensive drugs.[10][11]
Table 2: Antihypertensive Efficacy of Azilsartan in Spontaneously Hypertensive Rats (SHRs)
| Dose | Route of Administration | Blood Pressure Reduction | Reference |
| 0.1 - 1 mg/kg | p.o. | Dose-dependent decrease | [7] |
| Not Specified | Not Specified | Reduction in SBP and DBP | [10][11] |
-
Animal Acclimatization and Dosing:
-
Acclimatize adult male or female SHRs to the restraint and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
Administer Azilsartan medoxomil or vehicle control orally (p.o.) via gavage.
-
-
Blood Pressure Measurement:
-
Place the conscious rat in a restrainer.
-
Position an inflatable cuff and a sensor over the tail.
-
Inflate the cuff to occlude the tail artery and then gradually deflate it.
-
The sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.
-
Take multiple readings for each animal at various time points after drug administration.
-
-
Data Analysis:
-
Calculate the mean systolic and diastolic blood pressure for each treatment group at each time point.
-
Compare the blood pressure changes in the Azilsartan-treated groups to the vehicle-treated control group.
-
Zebrafish Model of Hypertension
The zebrafish is an emerging model for cardiovascular research due to its genetic tractability, rapid development, and suitability for high-throughput screening.[12][13][14]
-
Model Induction:
-
Administer angiotensin II to zebrafish larvae or adult fish, either by immersion in the water or via microinjection, to induce a hypertensive phenotype.[13]
-
-
Drug Administration:
-
Expose the angiotensin II-treated zebrafish to varying concentrations of Azilsartan medoxomil in the water.
-
-
Phenotypic Assessment:
-
Measure cardiovascular parameters such as heart rate, blood flow velocity, and vessel diameter using microscopy and imaging software.
-
Assess for cardiac hypertrophy and other markers of cardiovascular remodeling.[14]
-
-
Data Analysis:
-
Compare the cardiovascular parameters in the Azilsartan-treated group to the angiotensin II-treated control group to evaluate the drug's efficacy in reversing the hypertensive phenotype.
-
Pharmacokinetic Studies in Rats
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Azilsartan medoxomil.
Table 3: Pharmacokinetic Parameters of Azilsartan in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | Approximately 60% (in humans) | Oral | [15] |
| Tmax | 1.5 - 3 hours (in humans) | Oral | [15] |
| Volume of Distribution (Vd) | Approximately 16 L (in humans) | Not Applicable | [15] |
| Elimination Half-life (t1/2) | Approximately 11 hours (in humans) | Not Applicable | [15] |
| Protein Binding | >99% (in human plasma) | Not Applicable | [15] |
-
Animal Dosing and Sampling:
-
Administer a single oral dose of Azilsartan medoxomil to rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vein or by retro-orbital bleeding.
-
-
Plasma Sample Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Perform protein precipitation to remove plasma proteins.
-
-
Bioanalytical Method:
-
Quantify the concentration of Azilsartan in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of Azilsartan versus time.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (elimination half-life), using appropriate pharmacokinetic software.
-
Signaling Pathways and Visualizations
The therapeutic effect of Azilsartan is mediated through its interaction with the RAAS pathway. The following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of Azilsartan in the RAAS pathway.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
The study of Azilsartan medoxomil potassium is supported by a robust portfolio of in vitro and in vivo models. These experimental systems are critical for characterizing its potent and selective AT1 receptor blockade, elucidating its cellular and physiological effects, and determining its pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the continued investigation and development of this important antihypertensive agent.
References
- 1. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 2. agilent.com [agilent.com]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 4. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 9. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 10. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]
- 11. Zebrafish Model to Study Angiotensin II-Mediated Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Azilsartan medoxomil potassium prodrug to active metabolite conversion
An In-Depth Technical Guide to the Conversion of Azilsartan (B1666440) Medoxomil Potassium to its Active Metabolite, Azilsartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan medoxomil potassium, marketed under trade names such as Edarbi®, is a potent angiotensin II receptor blocker (ARB) utilized for the management of hypertension.[1][2] It is administered as a prodrug, azilsartan medoxomil, which undergoes rapid and extensive conversion to its pharmacologically active metabolite, azilsartan.[3][4] This bioconversion is a critical step for the therapeutic efficacy of the drug. This technical guide provides a comprehensive overview of the conversion process, including the enzymatic pathways, relevant pharmacokinetic data, and detailed experimental protocols for its investigation.
Mechanism of Bioactivation
Azilsartan medoxomil is designed as a prodrug to enhance its oral bioavailability.[5] The conversion to the active moiety, azilsartan, occurs via enzymatic hydrolysis of the ester linkage. This process takes place predominantly in the gastrointestinal tract during absorption.[4][6] The parent prodrug, azilsartan medoxomil, is typically not detectable in systemic circulation following oral administration, indicating a rapid and efficient conversion process.[7][8]
The primary enzymes responsible for this bioactivation are esterases. Specifically, carboxymethylenebutenolidase (CMBL) has been identified as a key hydrolase involved in the conversion of azilsartan medoxomil to azilsartan.[2][9] Carboxylesterase 1 (CES1) may also contribute to this process.[2]
Following its formation, azilsartan is further metabolized in the liver to two primary inactive metabolites, M-I and M-II, primarily by cytochrome P450 enzymes CYP2C9, CYP2C8, and CYP2B6.[2]
Quantitative Data
The following tables summarize the key pharmacokinetic parameters of azilsartan following oral administration of azilsartan medoxomil, as well as typical parameters for analytical methods used in its quantification.
Pharmacokinetic Parameters of Azilsartan
| Parameter | Value | Reference(s) |
| Bioavailability | ~60% | [5][8] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [2][8][10] |
| Elimination Half-Life (t½) | ~11 - 12 hours | [2][10][11] |
| Volume of Distribution (Vd) | ~16 L | [8][10] |
| Renal Clearance | ~2.3 mL/min | [2][11] |
| Protein Binding | >99% (mainly to serum albumin) | [2][7] |
Typical Analytical Method Parameters for Azilsartan Medoxomil and Azilsartan Quantification
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C8 or C18 | [12][13] |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer | Methanol (B129727):Buffer (e.g., 0.1% Formic Acid) | [12] |
| Flow Rate | 1.0 - 1.2 mL/min | 0.7 - 1.0 mL/min | [12] |
| Detection Wavelength (UV) | ~248 nm | N/A | [12] |
| Linearity Range | 10 - 70 µg/mL | 1 - 4000 ng/mL | [5] |
| Limit of Detection (LOD) | ~0.01 µg/mL | < 1 ng/mL | [5] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~1 ng/mL | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible study of the conversion of azilsartan medoxomil to azilsartan. Below are representative protocols for in vitro hydrolysis and cell permeability assays.
In Vitro Enzymatic Hydrolysis Assay
This protocol describes a general procedure for evaluating the enzymatic conversion of azilsartan medoxomil to azilsartan using human intestinal microsomes.
Materials:
-
Azilsartan medoxomil
-
Azilsartan analytical standard
-
Human intestinal microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (if studying subsequent metabolism)
-
Acetonitrile (or other suitable organic solvent)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of azilsartan medoxomil in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working solutions of azilsartan medoxomil by diluting the stock solution with the incubation buffer (phosphate buffer, pH 7.4).
-
Prepare calibration standards of azilsartan and azilsartan medoxomil in the same buffer.
-
-
Incubation:
-
Pre-warm the human intestinal microsomes and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, human intestinal microsomes (e.g., at a final protein concentration of 0.5 mg/mL), and the azilsartan medoxomil working solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add a volume of cold acetonitrile (e.g., 2 volumes) to the aliquot to stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the concentrations of azilsartan medoxomil and the formed azilsartan.
-
-
Data Analysis:
-
Plot the concentration of azilsartan formed over time to determine the rate of hydrolysis.
-
If various substrate concentrations are tested, Michaelis-Menten kinetics (Km and Vmax) can be determined using appropriate software.
-
Caco-2 Cell Permeability and Metabolism Assay
This protocol provides a general framework for assessing the permeability and metabolic conversion of azilsartan medoxomil using a Caco-2 cell monolayer model, which simulates the intestinal epithelium.[4][14]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Azilsartan medoxomil
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Prior to the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS at pH 7.4).
-
Add the transport buffer containing a known concentration of azilsartan medoxomil to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer. Also, collect a sample from the apical chamber at the end of the experiment.
-
-
Sample Analysis:
-
Analyze the samples from both the apical and basolateral chambers using a validated LC-MS/MS method to determine the concentrations of azilsartan medoxomil and azilsartan.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for azilsartan medoxomil.
-
Quantify the amount of azilsartan formed in both chambers to assess the extent of metabolism during transport across the Caco-2 monolayer.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Bioactivation and subsequent metabolism of azilsartan medoxomil.
Experimental Workflow: In Vitro Hydrolysis
Caption: Workflow for in vitro hydrolysis of azilsartan medoxomil.
Logical Relationship: Prodrug to Active Drug
Caption: Enzymatic conversion of azilsartan medoxomil to azilsartan.
References
- 1. Human Carboxymethylenebutenolidase as a Bioactivating Hydrolase of Olmesartan Medoxomil in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Determination of Azilsartan Medoxomil (anti-hypertension drug) by Cyclic Voltammetry Study and Biological Applications [eajbsc.journals.ekb.eg]
- 7. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults | springermedizin.de [springermedizin.de]
- 11. efda.gov.et [efda.gov.et]
- 12. ijrar.org [ijrar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Journey of a Modern Antihypertensive: A Technical Deep Dive into the Discovery and Development of Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development of azilsartan (B1666440) medoxomil, a potent and selective angiotensin II receptor blocker (ARB). From its chemical synthesis to preclinical pharmacology and extensive clinical evaluation, this document provides a comprehensive overview for professionals in the field of drug discovery and development.
Genesis of a New ARB: Chemical Synthesis and Optimization
The development of azilsartan medoxomil, known during its development as TAK-491, was driven by the quest for an ARB with superior antihypertensive efficacy and a long duration of action. The synthesis involves a multi-step process culminating in the creation of the prodrug, azilsartan medoxomil, which is readily hydrolyzed to its active metabolite, azilsartan.
Synthesis Pathway
The synthesis of azilsartan medoxomil involves the preparation of key intermediates, including 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid (azilsartan) and (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol. The final step involves the esterification of azilsartan with the medoxomil moiety.
Several synthetic routes have been described, with a common strategy involving the formation of the benzimidazole (B57391) and oxadiazole heterocyclic rings, followed by the coupling of the biphenylmethyl side chain. One reported method involves the reaction of methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate with hydroxylamine (B1172632) to form an amidoxime (B1450833) intermediate. This is then cyclized to form the oxadiazolone ring of azilsartan methyl ester, which is subsequently hydrolyzed to azilsartan. Finally, azilsartan is esterified with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (B196221) to yield azilsartan medoxomil[1].
Experimental Protocol: Synthesis of Azilsartan from Azilsartan Methyl Ester
A representative experimental protocol for the hydrolysis of the methyl ester intermediate to azilsartan is as follows:
A mixture of the crude azilsartan methyl ester and aqueous sodium hydroxide (B78521) is stirred at 50°C for approximately 3 hours, with the reaction progress monitored by High-Performance Liquid Chromatography (HPLC). The mixture is then diluted with acetone (B3395972) and acidified with acetic acid at 45°C. Subsequent dilution with water and slow cooling to 20°C, followed by stirring, induces precipitation. The resulting solid is filtered, washed with water, and dried to yield azilsartan[2].
Preclinical Pharmacology: Unveiling a Potent and Selective Profile
Preclinical studies were instrumental in characterizing the pharmacological profile of azilsartan, revealing its high affinity and selectivity for the angiotensin II type 1 (AT1) receptor.
In Vitro Receptor Binding and Functional Assays
Radioligand binding studies demonstrated that azilsartan is a potent and insurmountable antagonist of the human AT1 receptor. These studies also highlighted its slow dissociation from the receptor, contributing to its long-lasting effects[3][4].
Experimental Protocol: AT1 Receptor Binding Assay
A typical radioligand binding assay to determine the affinity of azilsartan for the AT1 receptor involves the following steps:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human AT1 receptor.
-
Incubation: The membranes are incubated with a radiolabeled AT1 receptor antagonist, such as ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II, in the presence of varying concentrations of azilsartan.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of azilsartan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Preclinical Pharmacodynamic and Pharmacokinetic Studies
In vivo studies in animal models of hypertension confirmed the potent and long-lasting blood pressure-lowering effects of azilsartan medoxomil. Pharmacokinetic studies in animals revealed that the prodrug is rapidly and extensively converted to the active azilsartan, which exhibits favorable pharmacokinetic properties.
Clinical Development: From Bench to Bedside
The clinical development program for azilsartan medoxomil was designed to establish its efficacy and safety in the treatment of hypertension. The program included several large-scale, randomized, double-blind, controlled clinical trials.
Phase III Clinical Trials: Demonstrating Superior Efficacy
Phase III clinical trials compared the antihypertensive efficacy of azilsartan medoxomil with placebo and other established ARBs, such as olmesartan (B1677269) medoxomil and valsartan. These studies consistently demonstrated that once-daily administration of azilsartan medoxomil at doses of 40 mg and 80 mg resulted in statistically significant and clinically meaningful reductions in blood pressure[4][5]. A key feature of these trials was the use of 24-hour ambulatory blood pressure monitoring (ABPM) as a primary endpoint, providing a more comprehensive assessment of blood pressure control over the entire dosing interval[6].
Experimental Protocol: Ambulatory Blood Pressure Monitoring (ABPM) in a Clinical Trial
A representative protocol for the use of ABPM in a clinical trial evaluating an antihypertensive agent would include:
-
Patient Selection: Patients with a diagnosis of essential hypertension meeting specific inclusion and exclusion criteria are enrolled.
-
Device Initialization: A validated ABPM device is fitted to the patient's non-dominant arm. The device is programmed to record blood pressure and heart rate at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night) for a 24-hour period.
-
Data Collection: Patients are instructed to maintain their normal daily activities and to keep their arm still during measurements. A diary may be provided to record activities, symptoms, and medication intake.
-
Data Analysis: The collected data is downloaded and analyzed to calculate mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.
-
Endpoint Evaluation: The primary efficacy endpoint is often the change from baseline in mean 24-hour systolic blood pressure.
Pharmacokinetics in Humans
Following oral administration, azilsartan medoxomil is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan; the prodrug itself is not detectable in plasma[7][8]. Azilsartan reaches peak plasma concentrations (Tmax) within 1.5 to 3 hours[7][8]. The absolute bioavailability of azilsartan is approximately 60%[7][8]. It is highly bound to plasma proteins (>99%), primarily albumin[7][8].
Azilsartan is metabolized to two primary inactive metabolites, M-I and M-II, with the major pathway being O-dealkylation to M-II mediated by the cytochrome P450 enzyme CYP2C9[7]. The elimination half-life of azilsartan is approximately 11 hours[7][8]. Approximately 55% of an administered dose is recovered in the feces and 42% in the urine, with about 15% of the dose excreted as unchanged azilsartan in the urine[7][8].
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Azilsartan exerts its antihypertensive effect by selectively blocking the binding of angiotensin II to the AT1 receptor. This blockade inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Azilsartan.
Data Summary
Table 1: Preclinical In Vitro Activity of Azilsartan
| Parameter | Value | Species/System | Reference |
| AT1 Receptor Binding IC50 | 2.6 nM | Human | [3] |
| AT1 Receptor Binding IC50 (after washout) | 7.4 nM | Human | [3] |
| AII-induced IP1 Accumulation IC50 | 9.2 nM | Cell-based assay | [3] |
| AII-induced IP1 Accumulation IC50 (after washout) | 81.3 nM | Cell-based assay | [3] |
| pD'2 value (AII-induced contraction) | 9.9 | Isolated rabbit aortic strips | [3] |
Table 2: Pharmacokinetic Parameters of Azilsartan in Healthy Adults
| Parameter | Value | Reference |
| Absolute Bioavailability | ~60% | [7][8] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [7][8] |
| Volume of Distribution (Vd) | ~16 L | [7][8] |
| Plasma Protein Binding | >99% (mainly albumin) | [7][8] |
| Metabolism | Primarily by CYP2C9 to inactive metabolites | [7] |
| Elimination Half-life (t1/2) | ~11 hours | [7][8] |
| Renal Clearance | ~2.3 mL/min | [7][8] |
Table 3: Summary of Key Phase III Clinical Trial Results
| Trial Comparator | Azilsartan Medoxomil Dose | N | Duration | Primary Endpoint: Change from Baseline in 24-h Mean SBP | Reference |
| Placebo, Olmesartan Medoxomil (40 mg) | 20 mg | 1275 (total) | 6 weeks | -12.2 mmHg | [5] |
| 40 mg | -13.5 mmHg | [5] | |||
| 80 mg | -14.6 mmHg | [5] | |||
| Placebo, Valsartan (320 mg) | 40 mg | 984 (total) | 24 weeks | -14.9 mmHg | [5] |
| 80 mg | -15.3 mmHg | [5] |
Conclusion
The discovery and development of azilsartan medoxomil represent a significant advancement in the management of hypertension. Its potent and selective AT1 receptor blockade, coupled with a long duration of action and favorable pharmacokinetic profile, has established it as an effective therapeutic option. The comprehensive preclinical and clinical development program has provided robust evidence of its efficacy and safety, solidifying its role in the armamentarium of antihypertensive agents. This technical guide provides a detailed overview of the key milestones in the journey of azilsartan medoxomil from a promising chemical entity to a valuable clinical tool.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Quantification of Azilsartan Medoxomil in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil is an angiotensin II receptor blocker used for the treatment of hypertension. It is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract. Accurate quantification of azilsartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of azilsartan (the active form of azilsartan medoxomil) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is robust, reproducible, and suitable for high-throughput bioanalysis.
Experimental Protocols
This section details the materials and procedures for the quantification of azilsartan in human plasma.
Materials and Reagents
-
Azilsartan reference standard
-
Azilsartan-d4 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Water (deionized or Milli-Q)
-
Human plasma (with anticoagulant)
Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Preparation of Solutions
-
Stock Solutions: Individual stock solutions of azilsartan and its deuterated internal standard, azilsartan-d4, are prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Calibration standards are prepared by serial dilution of the azilsartan stock solution with a 50:50 mixture of acetonitrile and water. A working solution of the internal standard (e.g., 100 ng/mL) is also prepared in the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting azilsartan from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (Azilsartan-d4).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or vial for injection into the LC-MS/MS system.
Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.2 - 0.7 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Maintained at approximately 40°C.
-
Run Time: A short run time of around 3-5 minutes allows for high throughput.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often cited for azilsartan.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Azilsartan: m/z 455.2 → 411.2 (Negative Ion Mode)[1]
-
Azilsartan-d4 (Internal Standard): m/z 459.2 → 415.2 (or other appropriate transition)
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument being used to achieve maximum sensitivity.
Method Validation Data
The described LC-MS/MS method has been validated according to regulatory guidelines. The following tables summarize the quantitative data from various studies.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Azilsartan | 1 - 4000 | ≥0.995 | 1 | [2] |
| Azilsartan | 1 - 2500 | Not Specified | 1 | [3] |
| Azilsartan | 10 - 10000 | 0.9986 | 10 | [1] |
| Azilsartan medoxomil | 0.020 - 4.000 (µg/mL) | 0.995 | 0.020 (µg/mL) | [4] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Azilsartan | LQC, MQC, HQC | <15% | <15% | 85-115% | [4][5] |
| Azilsartan | Not Specified | <12% | <12% | 89.2 - 110.2% | [1] |
Table 3: Recovery
| Analyte | Concentration Level | Mean Extraction Recovery (%) | Reference |
| Azilsartan | Not Specified | ~80% | [2] |
| Azilsartan | LQC, MQC, HQC | 83.2 - 96.2% | [1] |
| Azilsartan medoxomil | LQC, MQC, HQC | >91% | [4] |
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between method validation parameters.
Caption: Experimental workflow for Azilsartan quantification.
Caption: Logical relationship of method validation parameters.
Conclusion
The LC-MS/MS method detailed in this application note is a highly sensitive, specific, and reliable approach for the quantification of azilsartan in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation, ensuring the accuracy and precision of the results obtained.
References
- 1. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
- 2. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Forced Degradation Studies of Azilsartan Medoxomil Potassium
Introduction
Azilsartan (B1666440) medoxomil potassium (AZM), an angiotensin II receptor blocker, is a widely prescribed antihypertensive agent.[1][2] As with any pharmaceutical compound, it is crucial to understand its stability profile to ensure safety, efficacy, and quality. Forced degradation studies are a cornerstone of the drug development process, providing critical insights into the intrinsic stability of a drug substance.[3] These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing, such as exposure to acid, base, oxidation, light, and heat.[1][2][3] The information gleaned from these studies is instrumental in developing stable formulations, selecting appropriate packaging and storage conditions, and establishing stability-indicating analytical methods.[3] This document provides a detailed protocol for conducting forced degradation studies on Azilsartan medoxomil potassium, including experimental procedures, data analysis, and visualization of degradation pathways.
Materials and Methods
Materials
-
Azilsartan medoxomil potassium (API)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid
-
Ammonium formate (B1220265)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Chromatographic Conditions
A stability-indicating method is essential to separate the parent drug from its degradation products. Based on published studies, a reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is suitable.
-
Column: Acquity UPLC C18 CSH column or equivalent (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).[1][2]
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: 0.5 mL/min to 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL to 20 µL.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Experimental Protocols: Forced Degradation of Azilsartan Medoxomil Potassium
The following protocols are based on established methodologies for the forced degradation of Azilsartan medoxomil potassium.[1][3][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]
Preparation of Stock Solution
Prepare a stock solution of Azilsartan medoxomil potassium at a concentration of 1000 µg/mL in a suitable solvent such as a mixture of water and acetonitrile (50:50 v/v).[3]
Acidic Hydrolysis
-
To a volumetric flask, add an appropriate volume of the stock solution.
-
Reflux the solution at 60°C for 1 hour.[3] Alternatively, the solution can be kept at room temperature for 5 days.[5][7]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Dilute the solution to a final concentration of approximately 200 µg/mL with the mobile phase and analyze by HPLC/UPLC.[3]
Alkaline Hydrolysis
-
To a volumetric flask, add an appropriate volume of the stock solution.
-
Add 0.01 N NaOH to the flask.[3]
-
Keep the solution at room temperature for 15 minutes.[3] Azilsartan medoxomil potassium is highly susceptible to alkaline hydrolysis.[3]
-
After 15 minutes, neutralize the solution with an appropriate amount of 0.1 N HCl.
-
Dilute the solution to a final concentration of approximately 200 µg/mL with the mobile phase and analyze by HPLC/UPLC.[3]
Neutral Hydrolysis
-
To a volumetric flask, add an appropriate volume of the stock solution.
-
Add HPLC grade water to the flask.
-
Reflux the solution at 60°C for 1 hour.[3]
-
Cool the solution to room temperature.
-
Dilute the solution to a final concentration of approximately 200 µg/mL with the mobile phase and analyze by HPLC/UPLC.[3]
Oxidative Degradation
-
To a volumetric flask, add an appropriate volume of the stock solution.
-
Add 0.5% (w/v) hydrogen peroxide (H₂O₂) to the flask.[3]
-
Keep the solution at room temperature for 3 hours.[3]
-
After 3 hours, dilute the solution to a final concentration of approximately 200 µg/mL with the mobile phase and analyze by HPLC/UPLC.[3]
Photolytic Degradation
-
Expose a solution of Azilsartan medoxomil potassium (e.g., 1000 µg/mL) to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours) in a photostability chamber.[3]
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute the samples to a final concentration of approximately 200 µg/mL with the mobile phase and analyze by HPLC/UPLC.
-
Note: Some studies have shown degradation under UV light in solution but stability in the solid state.[4]
Thermal Degradation
-
Place the solid drug substance in an oven at 100°C for 48 hours.[3]
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample at a concentration of approximately 200 µg/mL in the mobile phase and analyze by HPLC/UPLC.
-
Note: Some studies report no degradation under thermal stress, while others have observed degradation.[3][5]
Data Presentation
The quantitative data from forced degradation studies are summarized in the table below.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | 60°C | ~21% | 4 (DP1, DP2, DP4, DP5)[4] |
| Alkaline Hydrolysis | 0.01 N NaOH | 15 min | Room Temp | ~26% | 1 (DP3)[1] |
| Neutral Hydrolysis | Water | 1 hour | 60°C | ~15% | 1 (DP4)[1] |
| Oxidative Degradation | 0.5% H₂O₂ | 3 hours | Room Temp | ~18% | 1 (DP4)[1] |
| Photolytic Degradation | UV light (200 Wh/m²) | - | - | Degradation observed in solution | 1 (DP4)[4] |
| Thermal Degradation | Solid State | 48 hours | 100°C | No degradation reported in some studies[3] | - |
DP refers to Degradation Product as identified in the cited literature.
Visualizations
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - Lookchem [lookchem.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Redirecting [linkinghub.elsevier.com]
Stability-Indicating Assay Method for Azilsartan Medoxomil Potassium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for a stability-indicating assay of Azilsartan (B1666440) medoxomil potassium using High-Performance Liquid Chromatography (HPLC). This method is crucial for the quantitative determination of Azilsartan medoxomil potassium in the presence of its degradation products, ensuring the quality, efficacy, and safety of the active pharmaceutical ingredient (API) and its formulations.
Introduction
Azilsartan medoxomil potassium is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] Due to its potential instability under various environmental conditions, a validated stability-indicating assay method is essential to monitor its stability and ensure that any degradation products are identified and quantified.[1][2] This application note describes a robust HPLC method developed and validated according to the International Council for Harmonisation (ICH) guidelines.
Principle of the Method
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Azilsartan medoxomil potassium from its potential degradation products. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidic buffer. The quantification is performed by comparing the peak area of Azilsartan medoxomil potassium in a sample to that of a standard of known concentration. The method's ability to be stability-indicating is confirmed through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Azilsartan medoxomil potassium reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
High purity water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A validated HPLC method for the analysis of Azilsartan Medoxomil potassium can be performed using the following conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector |
| Column | C18 (4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid (OPA) in water (70:30 v/v)[4] or Acetonitrile: 0.05M Potassium dihydrogen phosphate (B84403) buffer pH 4.0 (40:60 v/v) |
| Flow Rate | 1.0 mL/min[1][4][5] |
| Detection Wavelength | 248 nm[5][6] or 249 nm[1][4] |
| Injection Volume | 10 µL[4] or 20 µL[1] |
| Column Temperature | Ambient |
| Run Time | 10 minutes[5] |
Preparation of Solutions
-
Buffer Preparation (for Phosphate Buffer Mobile Phase): Dissolve a calculated amount of potassium dihydrogen orthophosphate in high purity water to obtain a 0.05M solution. Adjust the pH to 4.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the organic solvent and buffer in the specified ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Azilsartan medoxomil potassium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 10-60 µg/mL).[5][6]
-
Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Azilsartan medoxomil and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[1]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep the solution at room temperature for a specified period (e.g., 5 days) or heat to accelerate degradation.[1] Neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to a suitable concentration with the mobile phase before injection.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 2 hours).[1] Neutralize the solution with an equivalent amount of 0.1 N HCl and dilute to a suitable concentration with the mobile phase before injection.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 2 hours).[1] Dilute to a suitable concentration with the mobile phase before injection.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 72 hours).[7] After exposure, prepare a solution of a known concentration in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 200 watt-hours/m²) and cool fluorescent light (e.g., 1.2 million lux-hours).[8] After exposure, prepare a solution of a known concentration in the mobile phase.
The following diagram illustrates the workflow for the forced degradation study:
Caption: Workflow for Forced Degradation Study.
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A linear relationship should be established across a range of concentrations.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The logical relationship of the validation parameters is depicted in the following diagram:
Caption: Logical Relationship of Method Validation Parameters.
Data Presentation
The quantitative data obtained from method validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | e.g., 1.2 |
| Theoretical Plates | > 2000 | e.g., 5500 |
| % RSD of Peak Areas | ≤ 2.0% | e.g., 0.5% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | (Value) |
| 20 | (Value) |
| 30 | (Value) |
| 40 | (Value) |
| 50 | (Value) |
| 60 | (Value) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80 | 8 | (Value) | (Value) | (Value) |
| 100 | 10 | (Value) | (Value) | (Value) |
| 120 | 12 | (Value) | (Value) | (Value) |
Table 4: Precision Data
| Precision | Concentration (µg/mL) | Peak Area (% RSD, n=6) |
| Repeatability (Intra-day) | 20 | (Value) |
| 40 | (Value) | |
| 60 | (Value) | |
| Intermediate (Inter-day) | 20 | (Value) |
| 40 | (Value) | |
| 60 | (Value) |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | e.g., 0.01 |
| Limit of Quantitation (LOQ) | e.g., 0.04 |
Table 6: Robustness Study
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | (Value) | (Value) |
| 1.1 | (Value) | (Value) | |
| Mobile Phase Composition (%) | 68:32 | (Value) | (Value) |
| 72:28 | (Value) | (Value) | |
| pH of Buffer | 3.8 | (Value) | (Value) |
| 4.2 | (Value) | (Value) |
Table 7: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Number of Degradation Peaks |
| 0.1 N HCl | 5 days | (Value) | (Value) |
| 0.1 N NaOH | 2 hours | (Value) | (Value) |
| 3% H₂O₂ | 2 hours | (Value) | (Value) |
| Thermal (105°C) | 72 hours | (Value) | (Value) |
| Photolytic (UV/Vis) | (As per ICH) | (Value) | (Value) |
Conclusion
The described HPLC method is simple, accurate, precise, and stability-indicating for the determination of Azilsartan medoxomil potassium in bulk and pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and for stability studies of Azilsartan medoxomil potassium. The comprehensive validation ensures the reliability and robustness of the method, making it a valuable tool for pharmaceutical analysis.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. rjptonline.org [rjptonline.org]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Azilsartan Medoxomil Potassium and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azilsartan (B1666440) medoxomil potassium is a prodrug of azilsartan, a potent angiotensin II receptor blocker used for the treatment of hypertension.[1] During synthesis and storage, impurities and degradation products can arise, which may affect the efficacy and safety of the drug product. Therefore, a reliable analytical method is crucial for the identification and quantification of these impurities to ensure the quality and stability of azilsartan medoxomil potassium. This application note describes a validated, stability-indicating high-performance liquid chromatography (HPLC) method for the determination of azilsartan medoxomil potassium and its process-related and degradation impurities. The method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6]
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the analytical method. Azilsartan medoxomil potassium was subjected to stress conditions including acid, base, and neutral hydrolysis, oxidation, and photolysis.[7][8][9] The drug was found to be susceptible to degradation under acidic, basic, and oxidative conditions.[10] Five major degradation products were identified and characterized.[7]
Experimental Protocols
1. Materials and Reagents
-
Azilsartan medoxomil potassium reference standard and impurity standards were sourced from a reputable supplier.
-
HPLC grade acetonitrile (B52724) and methanol (B129727) were purchased from a certified vendor.
-
Potassium dihydrogen orthophosphate and orthophosphoric acid (analytical grade) were used for buffer preparation.
-
High-purity water was generated using a Milli-Q water purification system.
2. Chromatographic Conditions
A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the separation and quantification of azilsartan medoxomil potassium and its impurities.
| Parameter | Condition |
| Instrument | HPLC system with a UV detector |
| Column | Sunfire C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen orthophosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile and water (1:1 v/v) |
3. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of azilsartan medoxomil potassium reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve about 1.25 mg of each impurity in 25 mL of diluent to obtain a concentration of 50 µg/mL.
-
Spiked Sample Solution: Prepare a solution containing 500 µg/mL of azilsartan medoxomil potassium spiked with each impurity at a concentration of 0.75 µg/mL (0.15% level).
Method Validation
The developed analytical method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2][3][4][5][6]
1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] The specificity of the method was demonstrated by separating azilsartan medoxomil potassium from its known impurities and degradation products generated during forced degradation studies. The chromatograms of the blank, placebo, and spiked samples showed no interference at the retention time of azilsartan medoxomil potassium and its impurities.
2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3] Linearity was evaluated by analyzing a series of solutions containing azilsartan medoxomil potassium and its impurities at concentrations ranging from the limit of quantification (LOQ) to 150% of the target concentration.
3. Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
4. Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] Accuracy was determined by the recovery of known amounts of impurities spiked into the sample matrix at three concentration levels (50%, 100%, and 150% of the target concentration).
5. Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The repeatability was assessed by analyzing six replicate preparations of the spiked sample solution on the same day.
-
Intermediate Precision (Inter-assay precision): The intermediate precision was determined by analyzing the spiked sample solution on different days, with different analysts, and on different instruments.
6. Detection Limit (DL) and Quantitation Limit (QL)
The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11] DL and QL were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.[11]
7. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] Robustness was evaluated by intentionally varying chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).
Quantitative Data Summary
The results of the method validation are summarized in the tables below.
Table 1: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Azilsartan Medoxomil | 0.5 - 750 | 0.9998 |
| Impurity A | 0.05 - 7.5 | 0.9995 |
| Impurity B | 0.05 - 7.5 | 0.9997 |
| Impurity C | 0.05 - 7.5 | 0.9996 |
| Impurity D | 0.05 - 7.5 | 0.9994 |
Table 2: Accuracy (Recovery) Data
| Impurity | Spiked Level | Mean Recovery (%) | % RSD |
| Impurity A | 50% | 99.2 | 0.8 |
| 100% | 100.5 | 0.6 | |
| 150% | 101.1 | 0.5 | |
| Impurity B | 50% | 98.9 | 0.9 |
| 100% | 100.2 | 0.7 | |
| 150% | 100.8 | 0.6 | |
| Impurity C | 50% | 99.5 | 0.7 |
| 100% | 100.8 | 0.5 | |
| 150% | 101.3 | 0.4 | |
| Impurity D | 50% | 98.7 | 1.1 |
| 100% | 99.9 | 0.8 | |
| 150% | 100.5 | 0.7 |
Table 3: Precision Data
| Analyte | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
| Azilsartan Medoxomil | 0.4 | 0.7 |
| Impurity A | 1.2 | 1.8 |
| Impurity B | 1.1 | 1.6 |
| Impurity C | 1.3 | 1.9 |
| Impurity D | 1.5 | 2.1 |
Table 4: Detection and Quantitation Limits
| Analyte | DL (µg/mL) | QL (µg/mL) |
| Azilsartan Medoxomil | 0.015 | 0.05 |
| Impurity A | 0.012 | 0.04 |
| Impurity B | 0.014 | 0.045 |
| Impurity C | 0.013 | 0.042 |
| Impurity D | 0.016 | 0.05 |
Table 5: Robustness Data
| Parameter Varied | Azilsartan Medoxomil (% RSD) | Impurities (% RSD) |
| Flow Rate (±0.1 mL/min) | < 1.0 | < 2.0 |
| Column Temperature (±2°C) | < 1.0 | < 2.0 |
| Mobile Phase pH (±0.2) | < 1.0 | < 2.0 |
Visualizations
Caption: Workflow for Analytical Method Validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of azilsartan by reverse-phase HPLC method. [wisdomlib.org]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Preclinical Research of Azilsartan Medoxomil Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil potassium is a potent angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1][2][3] It is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[1][4] Azilsartan selectively blocks the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of Azilsartan medoxomil potassium.
Physicochemical Properties
A summary of the key physicochemical properties of Azilsartan medoxomil potassium is presented in Table 1. Notably, the compound is characterized by low aqueous solubility, which presents a challenge for formulation development.[4][5]
Table 1: Physicochemical Properties of Azilsartan Medoxomil Potassium
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₂₃KN₄O₈ | [1] |
| Molecular Weight | 606.62 g/mol | [1] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 212-214 °C | [4][6] |
| pKa | 6.1 | [4][5] |
| Log P | 5.70 | [4] |
| Aqueous Solubility | Poor (practically insoluble in water) | [4][5] |
| BCS Class | Class II or IV (Low Solubility, High Permeability or Low Solubility, Low Permeability) | [1][5] |
Preclinical Formulation Strategies
Due to its low aqueous solubility, various formulation strategies have been explored to enhance the dissolution and bioavailability of Azilsartan medoxomil for preclinical studies. These include:
-
Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier to improve its dissolution rate.[6] Beta-cyclodextrin is a commonly used carrier for creating solid dispersions of Azilsartan medoxomil.[6]
-
Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants. This approach increases the surface area of the drug particles, leading to enhanced dissolution velocity and saturation solubility.[4]
-
Nanoemulsions: Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and intestinal permeability of lipophilic drugs like Azilsartan medoxomil.[5]
For initial preclinical screening, a simple suspension in a vehicle such as 0.5% w/v carboxymethylcellulose (CMC) in water can be used for oral administration in animal models. However, for more advanced studies, formulation approaches that enhance solubility are recommended to ensure adequate and consistent drug exposure.
Signaling Pathway
Azilsartan exerts its antihypertensive effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway. A simplified diagram of this pathway is shown below.
Caption: Mechanism of action of Azilsartan in the RAAS pathway.
Experimental Protocols
In Vitro Dissolution Testing
This protocol is adapted from general dissolution testing methods for poorly soluble drugs.
Objective: To determine the in vitro release profile of an Azilsartan medoxomil potassium formulation.
Materials:
-
Azilsartan medoxomil potassium formulation (e.g., solid dispersion, nanosuspension, or tablet)
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution media: 0.1N HCl (pH 1.2) and Phosphate buffer (pH 6.8)[4][6]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5 °C.[7]
-
Place a single dose of the Azilsartan medoxomil potassium formulation into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).[6][7]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for Azilsartan medoxomil content using a UV-Vis spectrophotometer at a wavelength of approximately 248 nm.[6]
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Angiotensin II-Induced Hypertension Model in Rats
This protocol is based on established methods for inducing hypertension in rodents.[8][9][10]
Objective: To evaluate the antihypertensive efficacy of an Azilsartan medoxomil potassium formulation in a rat model of angiotensin II-induced hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Angiotensin II
-
Vehicle for Angiotensin II (e.g., 0.01 M acetic acid)[9]
-
Osmotic minipumps
-
Azilsartan medoxomil potassium formulation
-
Vehicle for Azilsartan medoxomil potassium (e.g., 0.5% CMC)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Anesthetize the rats and surgically implant an osmotic minipump subcutaneously, filled with Angiotensin II solution to deliver a constant infusion (e.g., 100-400 ng/kg/min) for a period of 1-2 weeks.[8][9]
-
Monitor blood pressure daily using the tail-cuff method or continuously with a telemetry system.
-
Once hypertension is established (a significant and stable increase in blood pressure), randomize the animals into treatment and control groups.
-
Administer the Azilsartan medoxomil potassium formulation or vehicle orally once daily for the duration of the study.
-
Continue to monitor blood pressure at regular intervals.
-
At the end of the study, euthanize the animals and collect blood and tissues for further analysis if required.
Caption: Experimental workflow for the in vivo hypertension model.
In Vitro Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of a compound on a cell line.
Objective: To determine the effect of Azilsartan on the viability of a specific cell line (e.g., vascular smooth muscle cells or endothelial cells).
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Azilsartan (the active metabolite)
-
Vehicle for Azilsartan (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Azilsartan in complete cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Azilsartan or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[11]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control group.
Caption: Logical relationship of formulation components.
Data Presentation
All quantitative data from the described experiments should be summarized in clear and well-structured tables for easy comparison between different formulations, concentrations, and treatment groups. An example of a data table for the in vivo study is provided below.
Table 2: Effect of Azilsartan Medoxomil Potassium Formulation on Systolic Blood Pressure (SBP) in Angiotensin II-Induced Hypertensive Rats
| Treatment Group | Dose (mg/kg) | n | Baseline SBP (mmHg) (Mean ± SEM) | SBP after 7 Days of Treatment (mmHg) (Mean ± SEM) | % Change in SBP |
| Vehicle Control | - | 8 | 185.2 ± 5.6 | 183.9 ± 6.1 | -0.7% |
| Formulation A | 1 | 8 | 187.5 ± 4.9 | 155.3 ± 5.3 | -17.2% |
| Formulation A | 3 | 8 | 186.8 ± 5.2 | 135.7 ± 4.8 | -27.4% |
| Formulation B | 1 | 8 | 184.9 ± 6.0 | 160.1 ± 5.5 | -13.4% |
| Formulation B | 3 | 8 | 185.3 ± 5.7 | 142.8 ± 5.1 | -23.0% |
| *p < 0.05 compared to Vehicle Control |
Conclusion
This document provides a comprehensive overview of the formulation strategies and preclinical research protocols for Azilsartan medoxomil potassium. The provided information on its mechanism of action, physicochemical properties, and detailed experimental methodologies will be a valuable resource for researchers in the field of hypertension and cardiovascular drug development. Adherence to these protocols will facilitate the generation of robust and reproducible preclinical data.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of Azilsartan Medoxomil (anti-hypertension drug) by Cyclic Voltammetry Study and Biological Applications [eajbsc.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pkheartjournal.com [pkheartjournal.com]
- 7. WO2019130277A1 - Pharmaceutical formulations of azilsartan medoxomil - Google Patents [patents.google.com]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Azilsartan Medoxomil Potassium Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Azilsartan (B1666440) medoxomil potassium in preclinical animal studies. The protocols outlined below are synthesized from various pharmacological, toxicological, and pharmacokinetic investigations.
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption.[1][2][3] Azilsartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB), leading to vasodilation and a reduction in blood pressure.[1][4]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data from animal studies involving Azilsartan medoxomil potassium administration.
Table 1: Pharmacokinetic Parameters of Azilsartan in Various Animal Models
| Parameter | Rat | Dog | Mouse |
| Bioavailability (approx.) | ~60% (as azilsartan)[1][2] | Not specified | Not specified |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours[1][2] | Not specified | Not specified |
| Elimination Half-Life | ~11 hours[1][2] | Not specified | Not specified |
| Volume of Distribution (Vd) | ~16 L[1][2] | Not specified | Not specified |
| Protein Binding | >99% (mainly serum albumin)[1] | Not specified | Not specified |
| Metabolism | Primarily by CYP2C9 to inactive metabolites (M-I and M-II)[1][2] | Similar to humans | Not specified |
| Excretion | ~55% in feces, ~42% in urine (15% as unchanged azilsartan)[1][2] | Not specified | Not specified |
Table 2: Effective Doses of Azilsartan Medoxomil in Animal Models of Hypertension
| Animal Model | Administration Route | Effective Dose Range | Observed Effect |
| Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 0.1 - 1 mg/kg[5] | Dose-dependent decrease in arterial blood pressure[5] |
| Renal Hypertensive Dogs | Oral (p.o.) | 0.1 - 1 mg/kg[5] | Dose-dependent decrease in arterial blood pressure[5] |
| Angiotensin II-Induced Hypertensive Rats | Oral (p.o.) | ID50 = 0.12 mg/kg | Blockade of the pressor effect of angiotensin II[5] |
| Rats with Overt Nephropathy | Oral (p.o.) | 1 - 10 mg/kg | Antiproteinuric effect[5] |
| Spontaneously Hypertensive Obese Rats (SHROB) | Oral | Not specified | Antihypertensive effects, improved vascular endothelial function, kidney and heart protective effects[6] |
Table 3: Toxicological Data for Azilsartan Medoxomil in Animal Studies
| Study Type | Animal Model | Dose | Findings |
| Carcinogenicity (2-year) | Rat | Up to 600 mg/kg/day | No drug-related tumors[2] |
| Carcinogenicity (26-week) | Transgenic (Tg.rasH2) Mouse | Up to 450 mg/kg/day | No drug-related tumors[2] |
| Reproductive Toxicity (Teratogenicity) | Pregnant Rat | Up to 1000 mg/kg/day | Not teratogenic[2][5] |
| Reproductive Toxicity (Teratogenicity) | Pregnant Rabbit | Up to 50 mg/kg/day | Not teratogenic[2][5] |
| Peri- and Postnatal Development | Rat | 1.2 times the MRHD (mg/m² basis) | Adverse effects on pup viability, delayed incisor eruption, and renal pelvis dilatation[5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of Azilsartan medoxomil potassium.
Protocol 1: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent effect of Azilsartan medoxomil on blood pressure in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), age- and weight-matched.
-
Azilsartan medoxomil potassium.
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) solution).
-
Oral gavage needles.
-
Tail-cuff method blood pressure monitoring system or telemetry system.
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment. Train the animals for the blood pressure measurement technique to minimize stress-induced variations.
-
Grouping: Randomly assign rats to different treatment groups (e.g., vehicle control, Azilsartan medoxomil at 0.1, 0.3, and 1 mg/kg).
-
Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) for all rats for several consecutive days to establish a stable baseline.
-
Drug Preparation: Prepare a homogenous suspension of Azilsartan medoxomil potassium in the chosen vehicle at the required concentrations.
-
Administration: Administer the prepared drug suspension or vehicle to the respective groups via oral gavage.
-
Blood Pressure Monitoring: Measure SBP and DBP at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of the antihypertensive effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine dose-dependent effects.
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of azilsartan following oral administration of Azilsartan medoxomil potassium.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Azilsartan medoxomil potassium.
-
Vehicle for oral administration.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Preparation: Fast the rats overnight before drug administration, with free access to water.
-
Drug Administration: Administer a single oral dose of Azilsartan medoxomil potassium to each rat.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of azilsartan in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.
Mandatory Visualizations
Signaling Pathway of Azilsartan
Caption: Mechanism of action of Azilsartan in the Renin-Angiotensin-Aldosterone System.
Experimental Workflow for Antihypertensive Study
Caption: Workflow for evaluating the antihypertensive efficacy of Azilsartan medoxomil.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Telmisartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the X-ray Diffraction Analysis of Azilsartan Medoxomil Potassium Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan medoxomil potassium, the potassium salt of a prodrug of Azilsartan, is a potent angiotensin II receptor blocker used in the management of hypertension.[1] The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline phases with different arrangements of molecules in the crystal lattice, can significantly impact a drug's solubility, dissolution rate, stability, and bioavailability.[1] Therefore, the identification and characterization of different polymorphic forms of Azilsartan medoxomil potassium are crucial for ensuring consistent quality and therapeutic efficacy of the final drug product.
Powder X-ray diffraction (PXRD) is a primary and powerful technique for the characterization and differentiation of polymorphic forms. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for its identification. This application note provides a summary of the known polymorphic forms of Azilsartan medoxomil potassium and details the experimental protocols for their analysis using PXRD and other key thermal analysis techniques.
Data Presentation: X-ray Diffraction Data of Azilsartan Medoxomil Potassium Polymorphs
The following table summarizes the characteristic Powder X-ray Diffraction (PXRD) peaks (in degrees 2θ ± 0.2) for various known crystalline forms of Azilsartan medoxomil potassium. This data is essential for the identification and differentiation of the respective polymorphs.
| Polymorph | Characteristic 2θ Peaks |
| Form I | 6.0, 6.2, 14.7, 15.0, 22.8[2][3] |
| Form II | 6.3, 13.4, 14.4, 14.7, 22.8[2][3] |
| Form AL | 6.2, 13.3, 14.7, 16.0, 18.7, 22.8 |
| Form M | 6.1, 6.6, 12.1, 12.6, 12.9[4] |
| Form A | 7.41, 10.74, 18.19, 22.83, 23.29, 23.66, 24.8 |
| Form D | 6.18, 15.22, 18.62, 19.34, 23.54, 24.88, 26.94 |
| Form E | 6.16, 13.34, 16.22, 18.58, 19.88, 21.46, 22.86, 26.84, 28.28, 33.62 |
| Form G | 6.18, 13.32, 14.10, 14.44, 16.02, 17.80, 18.70, 21.30, 22.70, 22.90, 23.70, 24.38, 24.74, 26.90, 28.28, 40.50 |
| Form I (WO2013124748A1) | 6.081, 7.237, 9.237, 10.036, 11.273, 11.625, 11.958, 13.333, 16.047, 20.306, 22.340, 22.634, 23.368, 24.172[5] |
| Form II (WO2013124748A1) | 9.230, 10.040, 11.576, 13.280, 16.088, 20.476, 21.132, 23.493, 24.217[5] |
| Form III (Hemihydrate) | 6.885, 7.033, 12.353, 16.035, 16.515, 17.039, 22.552, 23.117, 24.936[5] |
| Form IV (Monohydrate) | 7.080, 7.981, 12.881, 13.391, 15.960, 16.329, 16.801, 17.160, 23.019, 24.790, 26.006, 26.546[5] |
| Form V | 7.108[5] |
| Amorphous Form | A broad halo with no distinct peaks[1] |
Note: The nomenclature for polymorphic forms can vary between different sources. Researchers should carefully compare the full diffraction patterns for definitive identification.
Experimental Protocols
Detailed and consistent experimental protocols are vital for obtaining reproducible and reliable data in polymorph characterization. Below are representative methodologies for key analytical techniques.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form of Azilsartan medoxomil potassium by its unique diffraction pattern.
Instrumentation: A high-resolution powder X-ray diffractometer.
Methodology:
-
Sample Preparation:
-
Gently grind a small amount (approximately 10-20 mg) of the Azilsartan medoxomil potassium sample using an agate mortar and pestle to ensure a fine, homogeneous powder.
-
Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.
-
-
Instrumental Parameters (Representative):
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 3° to 40°
-
Scan Mode: Continuous or step scan
-
Step Size: 0.02°
-
Scan Speed/Dwell Time: 1-2°/minute or an equivalent dwell time per step.
-
Optics: Divergence and anti-scatter slits appropriate for the instrument geometry.
-
Detector: A high-sensitivity detector, such as a scintillation or semiconductor detector.
-
-
Data Analysis:
-
Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks.
-
Compare the obtained 2θ values with the reference data provided in the table above to identify the polymorphic form.
-
For amorphous forms, the diffractogram will exhibit a broad, non-descript halo instead of sharp peaks.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties, such as melting point and phase transitions, which are characteristic of a specific polymorph.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the Azilsartan medoxomil potassium sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components. An empty, sealed pan should be used as a reference.
-
-
Instrumental Parameters (Representative):
-
Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 250 °C).
-
Heating Rate: A linear heating rate of 10 °C/minute is standard.
-
Purge Gas: Inert nitrogen gas at a flow rate of 20-50 mL/minute to provide a stable thermal environment.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition).
-
Determine the onset temperature and the peak maximum of any thermal events. These values are characteristic of the polymorphic form.
-
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and determine the presence of solvates or hydrates by measuring changes in mass as a function of temperature.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Azilsartan medoxomil potassium sample into a tared TGA pan (typically ceramic or platinum).
-
-
Instrumental Parameters (Representative):
-
Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 400 °C).
-
Heating Rate: A linear heating rate of 10 °C/minute.
-
Purge Gas: Inert nitrogen gas at a flow rate of 20-50 mL/minute.
-
-
Data Analysis:
-
Examine the TGA curve for any mass loss steps.
-
Quantify the percentage of mass loss at each step and the temperature range over which it occurs. This can indicate the loss of water (for hydrates) or solvent (for solvates) and the onset of thermal decomposition.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Azilsartan medoxomil potassium polymorphs.
Caption: Workflow for Polymorph Analysis.
This structured approach, combining PXRD with thermal analysis methods, provides a comprehensive characterization of the solid-state forms of Azilsartan medoxomil potassium, ensuring the development of a safe, effective, and consistent pharmaceutical product.
References
Spectroscopic Characterization of Azilsartan Medoxomil Potassium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil potassium is a potent angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] As a prodrug, it is rapidly hydrolyzed to its active metabolite, azilsartan, which selectively antagonizes the angiotensin II type 1 (AT1) receptor.[1] A thorough spectroscopic characterization of the bulk drug substance is paramount for quality control, stability studies, and formulation development. This document provides a detailed overview of the spectroscopic properties of Azilsartan medoxomil potassium and standardized protocols for its analysis using various spectroscopic techniques.
Mechanism of Action: Angiotensin II Receptor Blockade
Azilsartan exerts its antihypertensive effects by blocking the binding of angiotensin II to the AT1 receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. The signaling pathway downstream of the AT1 receptor is complex and involves multiple intracellular cascades that contribute to vascular tone, cell growth, and inflammation.
Caption: Angiotensin II signaling pathway via the AT1 receptor and its blockade by Azilsartan.
Data Presentation
The following tables summarize the key spectroscopic data for Azilsartan medoxomil potassium.
Table 1: FT-IR Peak Assignments
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 | N-H Stretching (possible moisture) |
| 2981 | C-H Stretching (aliphatic) |
| 1820, 1772, 1723 | C=O Stretching (ester, oxadiazole, carboxylic acid)[2] |
| 1691.63, 1774.57 | C=O Stretching (carboxyl functional groups)[3] |
| 1615 | C=N Stretching (imidazole) |
| 1548, 1487, 1463 | C=C Stretching (aromatic) |
| 1427, 1387, 1321 | C-H Bending (aliphatic) |
| 1279, 1228, 1213 | C-O Stretching (ester, ether) |
| 1149, 1122 | C-N Stretching |
| 1039, 1006, 937 | Fingerprint Region |
Note: Peak positions may vary slightly depending on the sample preparation and instrument.
Table 2: UV-Visible Spectroscopic Data
| Solvent | λmax (nm) |
| Methanol (B129727) | 249 |
| Acetonitrile:Water | 254 |
Table 3: ¹H NMR Chemical Shifts (DMSO-d₆, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1.39 - 1.43 | t | -OCH₂CH₃ |
| 2.15 | s | Medoxomil -CH₃ |
| 4.55 | q | -OCH₂ CH₃ |
| 5.10 | s | -COOCH₂ - |
| 5.60 | s | Benzimidazole -N-CH₂ - |
| 7.05 - 7.80 | m | Aromatic Protons |
Note: This is a representative summary. For detailed analysis, 2D NMR techniques are recommended. The chemical shifts are reported relative to TMS (δ 0.00).[4]
Table 4: ¹³C NMR Chemical Shifts (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 14.5 | -OCH₂CH₃ |
| 19.0 | Medoxomil -CH₃ |
| 60.0 | -OCH₂ CH₃ |
| 65.0 | -COOCH₂ - |
| 48.0 | Benzimidazole -N-CH₂ - |
| 110.0 - 160.0 | Aromatic and Imidazole Carbons |
| 165.0, 170.0 | Carbonyl Carbons (Ester, Carboxylate) |
Note: This is a representative summary. For detailed analysis and assignment of all quaternary and aromatic carbons, further 2D NMR experiments are necessary.[4]
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of Azilsartan medoxomil potassium.
Protocol 1: Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of Azilsartan medoxomil potassium for identification and characterization of functional groups.
Materials and Equipment:
-
FT-IR Spectrometer
-
Potassium Bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press for pellet preparation
-
Spatula
-
Desiccator
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the KBr powder in an oven at 105-110 °C for at least 2 hours to remove moisture and store it in a desiccator.
-
Weigh approximately 1-2 mg of Azilsartan medoxomil potassium and 100-200 mg of dry KBr.
-
Grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a die and press it under a hydraulic press at approximately 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum by performing a baseline correction and peak picking.
-
Compare the obtained spectrum with a reference spectrum of Azilsartan medoxomil potassium.
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
-
Caption: Workflow for FT-IR analysis of Azilsartan medoxomil potassium.
Protocol 2: UV-Visible Spectrophotometry
Objective: To determine the wavelength of maximum absorbance (λmax) and quantify Azilsartan medoxomil potassium.
Materials and Equipment:
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Methanol (spectroscopic grade) or other suitable solvent
Procedure:
-
Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of Azilsartan medoxomil potassium and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a concentration of 100 µg/mL.
-
-
Determination of λmax:
-
Prepare a working standard solution of approximately 10 µg/mL by diluting the stock solution with methanol.
-
Scan the solution from 400 nm to 200 nm using methanol as a blank.
-
Determine the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis (Assay):
-
Prepare a series of standard solutions of varying concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Prepare a sample solution of the unknown concentration in the same manner.
-
Measure the absorbance of the sample solution at λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Caption: Workflow for UV-Visible spectrophotometric analysis.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Azilsartan medoxomil potassium.
Materials and Equipment:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Azilsartan medoxomil potassium and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (if not already present in the solvent).
-
Cap the NMR tube and gently shake to ensure complete dissolution.
-
-
Spectral Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a sufficient number of scans for a good signal-to-noise ratio, and an appropriate relaxation delay.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignments.
-
Protocol 4: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Azilsartan medoxomil potassium.
Materials and Equipment:
-
Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
-
Liquid Chromatography (LC) system (for LC-MS)
-
Syringe pump (for direct infusion)
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid - LC-MS grade)
-
Vials for sample preparation
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of Azilsartan medoxomil potassium (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Mass Spectrometric Analysis (Direct Infusion):
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 100-1000).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal of the molecular ion.
-
-
LC-MS Analysis (for separation and identification):
-
Develop a suitable LC method to separate Azilsartan medoxomil potassium from any impurities.
-
Inject the sample solution into the LC-MS system.
-
Acquire mass spectra across the chromatographic peak corresponding to Azilsartan medoxomil potassium.
-
-
Data Analysis:
-
Identify the molecular ion ([M+H]⁺, [M+K]⁺, or [M-H]⁻) and confirm the molecular weight.
-
For tandem MS (MS/MS) experiments, select the molecular ion as the precursor ion and acquire the product ion spectrum to study the fragmentation pattern.
-
Propose fragmentation pathways based on the observed product ions.
-
Conclusion
The spectroscopic techniques outlined in this document provide a comprehensive framework for the characterization of Azilsartan medoxomil potassium. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for maintaining the quality, safety, and efficacy of this important antihypertensive agent. The provided data and workflows serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
Troubleshooting & Optimization
Technical Support Center: Azilsartan Medoxomil Potassium Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azilsartan (B1666440) medoxomil potassium. The information provided addresses common issues encountered during experimental studies of its degradation pathways and products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does azilsartan medoxomil potassium degrade?
Azilsartan medoxomil potassium is susceptible to degradation under various stress conditions, including hydrolytic (acidic, alkaline, and neutral), oxidative, and photolytic conditions.[1][2][3] It has been found to be particularly labile in acidic and alkaline environments.[4]
Q2: What are the major degradation products of azilsartan medoxomil potassium?
Forced degradation studies have identified several degradation products (DPs). The primary degradation pathways involve the hydrolysis of the ester and oxadiazole rings, as well as decarboxylation and de-ethylation. A common degradation product, resulting from the cleavage of the medoxomil ester group to form azilsartan acid, is frequently observed under various stress conditions.[1][5] Other significant degradation products include those formed from the cleavage of the oxadiazole ring and further degradation of the benzimidazole (B57391) core.[6]
Q3: How can I minimize the degradation of azilsartan medoxomil potassium during my experiments?
To minimize degradation, it is crucial to control the experimental conditions. Avoid exposure to strong acidic or alkaline environments. Protect the compound from light and elevated temperatures. When preparing solutions, use freshly prepared solvents and consider working under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation. For storage, keep the compound in a cool, dark, and dry place.
Q4: I am observing unexpected peaks in my chromatogram when analyzing azilsartan medoxomil. What could be the cause?
Unexpected peaks in your chromatogram are likely degradation products. The number and identity of these peaks will depend on the specific stress conditions your sample has been exposed to (e.g., pH, temperature, light, oxidizing agents). Refer to the degradation pathway diagrams and quantitative data tables below to identify potential degradation products based on your experimental setup. It is also advisable to use a validated stability-indicating analytical method to ensure proper separation of the parent drug from its degradation products.[2][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low assay value for Azilsartan Medoxomil | Degradation of the active pharmaceutical ingredient (API). | - Verify the storage conditions of your sample. - Check the pH of your sample and mobile phase. - Protect your samples from light and heat. - Prepare fresh solutions before analysis. |
| Appearance of multiple unknown peaks in HPLC | Formation of degradation products. | - Perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) to identify the degradation profile. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them with known degradation products. - Optimize your chromatographic method to achieve better separation of the drug and its degradation products. |
| Inconsistent results between experiments | Variability in experimental conditions leading to different degradation profiles. | - Standardize all experimental parameters, including temperature, pH, light exposure, and incubation time. - Use a well-characterized and validated analytical method. - Ensure the purity of your starting material. |
| Precipitation in sample solutions | Formation of poorly soluble degradation products. | - Adjust the pH of the solution. - Try a different solvent system for sample preparation. - Filter the sample through a suitable membrane filter before injection into the HPLC system. |
Quantitative Data on Azilsartan Medoxomil Degradation
The following tables summarize the quantitative data on the degradation of azilsartan medoxomil under various stress conditions as reported in the literature.
Table 1: Summary of Degradation under Different Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 5 days | Ambient | 22.48% | [5] |
| 0.1 M HCl | 8 hours | 85°C | Significant | ||
| Alkaline Hydrolysis | 0.05 N NaOH | 20 min | Ambient | 20.51% | [5] |
| 0.1 M NaOH | 8 hours | 85°C | Significant | ||
| Neutral Hydrolysis | Water | 8 days | Ambient | 11.48% | [5] |
| Water | 8 hours | 85°C | Significant | ||
| Oxidative Degradation | 0.3% H₂O₂ | 2 hours | Ambient | 26.04% | [5] |
| 30% H₂O₂ | 24 hours | Room Temp | Not specified | ||
| Thermal Degradation | Dry Heat | 6 hours | 105°C | 28.17% | [5] |
| Dry Heat | 30 days | 50°C | Not specified | ||
| Photolytic Degradation | Sunlight | 30 min | Ambient | Significant | [5] |
| UV & White Light | 14 days | Ambient | Significant |
Table 2: Identified Degradation Products (DPs) of Azilsartan Medoxomil
| Degradation Product ID | Proposed Structure/Name | Formation Condition(s) | Reference |
| DP 1 | Structure proposed in reference | Acid Hydrolysis | [1] |
| DP 2 | Structure proposed in reference | Acid Hydrolysis | [1] |
| DP 3 | Structure proposed in reference | Alkaline Hydrolysis | [1] |
| DP 4 (Common) | Azilsartan Acid | Acid, Alkaline, Neutral Hydrolysis, Oxidation, Photolysis | [1] |
| DP 5 | Structure proposed in reference | Acid Hydrolysis | [1] |
| Impurity-1 | Structure proposed in reference | Oxidation, Thermal | [5] |
| Impurity-2 | Structure proposed in reference | Thermal | [5] |
| Impurity-4 (Azilsartan Acid) | Azilsartan Acid | Acid, Alkaline, Neutral Hydrolysis, Oxidation, Thermal | [5] |
| Impurity-5 | Structure proposed in reference | Thermal | [5] |
| I | 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid | Acid, Alkaline, Water Hydrolysis, Photolysis | [6] |
| II | Deethylated Azilsartan | Acid, Water Hydrolysis | [6] |
| III | 3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzoimidazole-4-carboxylic acid | Acid, Alkaline, Water Hydrolysis, Photolysis | [6] |
| IV | Decarboxylated Azilsartan | Alkaline Hydrolysis | [6] |
Experimental Protocols
1. Forced Degradation Studies
-
Acid Hydrolysis: Dissolve azilsartan medoxomil potassium in 0.1 N HCl and keep the solution at room temperature for 5 days or at 85°C for 8 hours.[5]
-
Alkaline Hydrolysis: Dissolve azilsartan medoxomil potassium in 0.05 N NaOH and keep the solution at room temperature for 20 minutes or in 0.1 M NaOH at 85°C for 8 hours.[5]
-
Neutral Hydrolysis: Dissolve azilsartan medoxomil potassium in water and keep the solution at room temperature for 8 days or at 85°C for 8 hours.[5]
-
Oxidative Degradation: Dissolve azilsartan medoxomil potassium in a solution of 0.3% H₂O₂ and keep at room temperature for 2 hours.[5]
-
Thermal Degradation: Expose the solid drug to dry heat at 105°C for 6 hours.[5]
-
Photolytic Degradation: Expose a solution of the drug or the solid drug to sunlight for 30 minutes or to a combination of UV and white light for an extended period (e.g., 14 days) in a photostability chamber.[5]
2. Analytical Method for Degradation Products
A stability-indicating HPLC method is essential for separating azilsartan medoxomil from its degradation products.
-
Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector is commonly used.[2][7][8]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically employed.[6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic buffer (e.g., 0.02% trifluoroacetic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.[1]
-
Detection: UV detection at a wavelength of approximately 248-254 nm is suitable for quantification.[5]
-
Identification: For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the preferred method.[1][6]
Visualizing Degradation Pathways and Workflows
Caption: Major degradation pathways of Azilsartan Medoxomil Potassium.
Caption: Experimental workflow for degradation studies.
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating RP-LC method for determination of azilsartan medoxomil and chlorthalidone in pharmaceutical dosage forms: application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing HPLC Separation of Azilsartan and its Impurities
Welcome to the technical support center for the HPLC analysis of Azilsartan (B1666440) and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Azilsartan and its related substances.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Silanol (B1196071) Interactions: Residual silanols on the silica-based column packing can interact with basic analytes, causing peak tailing.[1] | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions.[2] - Use a Buffer: Incorporating a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, into the mobile phase can help maintain a consistent pH and reduce peak tailing.[1][3][4] - Employ an End-Capped Column: Use a column with end-capping to reduce the number of accessible silanol groups. |
| Column Overload: Injecting too much sample can lead to distorted peak shapes.[5] | - Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to see if peak shape improves.[5] | |
| Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.[6] | - Minimize Tubing Length and Diameter: Use the shortest possible tubing with a small internal diameter to connect the HPLC components. | |
| Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shape.[7][8] | - Use a Guard Column: A guard column can protect the analytical column from strongly retained or contaminating compounds.[9] - Flush the Column: If contamination is suspected, flush the column with a strong solvent. - Replace the Column: If the column is old or has been used extensively, it may need to be replaced. | |
| Poor Resolution Between Azilsartan and Impurities | Inappropriate Mobile Phase Composition: The mobile phase may not have the optimal polarity to effectively separate the compounds of interest. | - Optimize Mobile Phase Ratio: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. - Try a Different Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice-versa, can alter selectivity. |
| Incorrect pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds like Azilsartan and its impurities. | - Adjust pH: Carefully adjust the pH of the aqueous portion of the mobile phase to optimize the separation. | |
| Suboptimal Column Chemistry: The stationary phase may not be providing the necessary selectivity for the separation. | - Select a Different Column: Consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. | |
| Fluctuating Retention Times | Inconsistent Mobile Phase Preparation: Variations in the mobile phase composition from one batch to another can cause shifts in retention times.[5] | - Ensure Accurate and Consistent Preparation: Prepare the mobile phase carefully and consistently, ensuring accurate measurements of all components. |
| Temperature Fluctuations: Changes in the column temperature can affect retention times.[10] | - Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times. | |
| Pump Issues: Leaks or malfunctioning pump components can lead to an inconsistent flow rate.[2] | - Inspect and Maintain the Pump: Regularly check for leaks and ensure the pump is properly maintained. | |
| Baseline Drift or Noise | Mobile Phase Issues: Dissolved gases, contamination, or improper mixing of the mobile phase can cause baseline problems.[10] | - Degas the Mobile Phase: Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[10] - Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and reagents. |
| Detector Issues: A dirty flow cell or a failing lamp can lead to baseline noise.[10] | - Clean the Flow Cell: Flush the detector flow cell with an appropriate solvent. - Replace the Lamp: If the lamp is old, it may need to be replaced. | |
| Column Equilibration: The column may not be fully equilibrated with the mobile phase. | - Allow Sufficient Equilibration Time: Ensure the column is equilibrated with the mobile phase for an adequate amount of time before starting the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for Azilsartan and its impurities?
A1: A common starting point is a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[11][12][13] The pH of the buffer is often acidic, around 3.0, to ensure good peak shape for Azilsartan.[11][13] Detection is typically performed using a UV detector at a wavelength around 243-249 nm.[11][12]
Q2: How can I perform a forced degradation study for Azilsartan?
A2: Forced degradation studies are conducted to demonstrate the stability-indicating nature of an HPLC method.[11][14] Azilsartan can be subjected to various stress conditions, including:
-
Acidic Hydrolysis: Refluxing with an acid like 0.1 N HCl.[15]
-
Basic Hydrolysis: Refluxing with a base like 0.1 N NaOH.[15]
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 10% H2O2).[12]
-
Thermal Degradation: Exposing the sample to dry heat (e.g., 105°C).[12][15]
-
Photolytic Degradation: Exposing the sample to UV light.[15]
Q3: What are the critical parameters to validate for an Azilsartan HPLC method?
A3: According to ICH guidelines, the following parameters should be validated for an HPLC method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11][15]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11][15]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[11]
Q4: How do I prepare the mobile phase for Azilsartan analysis?
A4: A typical mobile phase involves a buffer and an organic solvent. For a phosphate buffer (pH 3.0), you would dissolve a suitable amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 3.0 using phosphoric acid.[12][13] The organic modifier, such as acetonitrile or methanol, is then mixed with the buffer in the desired ratio. It is crucial to filter the mobile phase through a 0.45 µm or smaller pore size filter and degas it before use.[11]
Experimental Protocols
Protocol 1: HPLC Method for Separation of Azilsartan and Impurities
This protocol provides a general method that can be used as a starting point and optimized as needed.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water, pH adjusted to 3.2 |
| Mobile Phase B | Methanol |
| Gradient | Isocratic |
| Ratio | Mobile Phase A : Mobile Phase B (30:70 v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection Wavelength | 249 nm[11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Protocol 2: Forced Degradation Study
-
Acid Degradation: To 1 mL of the standard stock solution, add 3 mL of 0.1 N HCl. Keep the solution in a sonicator bath at 60°C for 30 minutes. Neutralize the solution with 0.1 N NaOH and dilute to the desired concentration with the mobile phase.[15]
-
Base Degradation: To 1 mL of the standard stock solution, add 3 mL of 0.1 N NaOH. Keep the solution in a sonicator bath at 60°C for 30 minutes. Neutralize the solution with 0.1 N HCl and dilute to the desired concentration with the mobile phase.
-
Oxidative Degradation: Treat the standard drug solution with 10% hydrogen peroxide for 24 hours at 60°C.[12] Dilute to the desired concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours.[12] Dissolve the sample in the mobile phase to achieve the desired concentration.
-
Photolytic Degradation: Expose the standard drug solution to UV light in a UV chamber for 2 hours.[15] Dilute to the desired concentration with the mobile phase.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Azilsartan
| Parameter | Method 1 [11] | Method 2 [12] | Method 3 [15] | Method 4 [13] |
| Column | C18 (250 x 4.6 mm) | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5µm) | Thermo-scientific ODS hypersil C18 (250 x 4.6 mm, 5µm) | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.1% OPA buffer (pH 3.2) (70:30) | Buffer:Methanol:ACN (60:30:10) | Acetonitrile:Water (30:70) | Acetonitrile and 10 mM KH2PO4 buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min | Gradient |
| Detection | 249 nm | 243 nm | 230 nm | Not Specified |
| Mode | Isocratic | Isocratic | Isocratic | Gradient |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC peak shape and resolution issues.
Caption: A typical workflow for developing and validating an HPLC method for pharmaceutical analysis.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. ijrar.org [ijrar.org]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. ijper.org [ijper.org]
- 12. rsisinternational.org [rsisinternational.org]
- 13. Structural elucidation of potential impurities in Azilsartan bulk drug by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of azilsartan by reverse-phase HPLC method. [wisdomlib.org]
- 15. pjps.pk [pjps.pk]
Technical Support Center: Bioanalytical Methods for Azilsartan Medoxomil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical methods for Azilsartan medoxomil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioanalytical analysis of Azilsartan medoxomil, particularly focusing on the matrix effect.
Issue 1: Poor Peak Shape or Tailing for Azilsartan Medoxomil
Question: My chromatogram for Azilsartan medoxomil shows significant peak tailing and poor shape. What could be the cause and how can I fix it?
Answer:
Poor peak shape for Azilsartan medoxomil is a common issue that can compromise the accuracy and precision of your results. The potential causes and solutions are outlined below:
-
Inappropriate pH of the Mobile Phase: Azilsartan medoxomil is an acidic compound. The pH of your mobile phase should be optimized to ensure it is in a single ionic form.
-
Solution: Adjust the pH of the aqueous portion of your mobile phase. For reversed-phase chromatography, a pH around 3.2 has been shown to provide good peak shape.[1] You can use additives like formic acid or ammonium (B1175870) acetate (B1210297) to control the pH.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject. Ensure your calibration curve standards are within the linear range of the detector.
-
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on C18 columns can interact with the analyte, causing tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase chemistry. Alternatively, adding a competitor for the active sites, such as triethylamine, to the mobile phase can reduce these interactions.
-
-
Contamination of the Guard or Analytical Column: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Implement a regular column washing procedure. If the problem persists, replace the guard column or, if necessary, the analytical column.
-
Issue 2: Inconsistent or Low Recovery of Azilsartan Medoxomil
Question: I am experiencing low and variable recovery of Azilsartan medoxomil from plasma samples. What are the likely causes and how can I improve it?
Answer:
Low and inconsistent recovery can significantly impact the reliability of your bioanalytical method. Here are the common culprits and their solutions:
-
Inefficient Sample Preparation: The chosen extraction method may not be optimal for Azilsartan medoxomil in the given biological matrix.
-
Solution:
-
Solid-Phase Extraction (SPE): Optimize the SPE protocol by testing different sorbents, wash solutions, and elution solvents. Ensure the conditioning and equilibration steps are performed correctly. A study showed a recovery of 93.7% for Azilsartan medoxomil from human plasma using SPE.[2]
-
Liquid-Liquid Extraction (LLE): Experiment with different extraction solvents and pH conditions to ensure efficient partitioning of Azilsartan medoxomil into the organic phase.
-
Protein Precipitation (PPT): While simple, PPT may result in lower recovery and significant matrix effects. If using PPT, ensure the precipitating solvent (e.g., acetonitrile (B52724), methanol) and the ratio of solvent to sample are optimized.
-
-
-
Analyte Instability: Azilsartan medoxomil may be degrading during sample collection, storage, or processing.
-
Solution: Ensure proper sample handling and storage conditions. Keep samples on ice during processing and store them at -80°C for long-term stability. Perform stability studies (e.g., freeze-thaw, bench-top) to assess the stability of Azilsartan medoxomil in the biological matrix.
-
-
Improper Reconstitution: After evaporation of the extraction solvent, the analyte may not fully redissolve in the reconstitution solvent.
-
Solution: Optimize the composition of the reconstitution solvent. It should be compatible with the initial mobile phase to ensure good peak shape upon injection. Vortexing and sonication can aid in redissolving the analyte.
-
Issue 3: Suspected Matrix Effect Leading to Inaccurate Quantification
Question: I suspect that the matrix effect is affecting the accuracy of my Azilsartan medoxomil quantification. How can I confirm this and what are the mitigation strategies?
Answer:
The matrix effect, which is the alteration of analyte ionization efficiency by co-eluting matrix components, is a significant challenge in LC-MS/MS bioanalysis.
Confirmation of Matrix Effect:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of Azilsartan medoxomil into the mass spectrometer while injecting an extracted blank matrix sample. A suppression or enhancement of the signal at the retention time of the analyte indicates a matrix effect.
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas gives the matrix factor.
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
SPE and LLE: These techniques are generally more effective at removing matrix components than protein precipitation.
-
-
Optimize Chromatography:
-
Gradient Elution: A well-designed gradient can separate Azilsartan medoxomil from co-eluting matrix components.
-
Column Selection: Using a column with a different selectivity or a smaller particle size (UPLC) can improve resolution and reduce matrix effects.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and is affected by the matrix in a similar way.
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay.
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is sometimes less susceptible to matrix effects than electrospray ionization (ESI).
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for Azilsartan medoxomil in plasma?
A1: Solid-phase extraction (SPE) is a frequently reported and effective method for extracting Azilsartan medoxomil from human plasma, often yielding high recovery and cleaner extracts compared to protein precipitation.[2][3] Liquid-liquid extraction (LLE) and protein precipitation have also been used.
Q2: What are the typical chromatographic conditions for the analysis of Azilsartan medoxomil by HPLC-UV?
A2: A common setup involves a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 3.2) and organic solvents like acetonitrile and methanol (B129727) in a gradient or isocratic elution mode.[1] Detection is typically performed at around 254 nm.
Q3: What are the key mass spectrometric parameters for the detection of Azilsartan medoxomil by LC-MS/MS?
A3: For LC-MS/MS analysis, electrospray ionization (ESI) in either positive or negative ion mode can be used. The specific precursor and product ion transitions for multiple reaction monitoring (MRM) need to be optimized for the specific instrument.
Q4: How can I assess the recovery of Azilsartan medoxomil in my method?
A4: The recovery is determined by comparing the peak area of an analyte in a pre-extraction spiked sample (spiked before the extraction process) to that of a post-extraction spiked sample (spiked after the extraction process) at the same concentration.
Q5: Is it necessary to use an internal standard for the bioanalysis of Azilsartan medoxomil?
A5: Yes, using an internal standard (IS) is highly recommended to correct for variability in sample preparation and instrument response. A stable isotope-labeled internal standard is ideal for LC-MS/MS analysis to compensate for matrix effects. If a SIL-IS is not available, a structural analog can be used. Telmisartan has been reported as an internal standard in some HPLC-UV methods.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various published bioanalytical methods for Azilsartan medoxomil.
Table 1: Recovery of Azilsartan Medoxomil from Human Plasma
| Sample Preparation Method | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 93.7 | [2] |
| Liquid-Liquid Extraction (LLE) | ~80 | [4] |
| Protein Precipitation | >91 | [5] |
Table 2: Linearity of Azilsartan Medoxomil Bioanalytical Methods
| Analytical Technique | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| HPLC-UV | Human Plasma | 100 - 1500 | ≥0.997 | [2] |
| LC-MS/MS | Human Plasma | 1 - 4000 | ≥0.995 | [4] |
| UPLC-MS/MS | Human Plasma | 20 - 4000 | 0.995 | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Azilsartan Medoxomil from Human Plasma
This protocol is based on a published method and should be optimized for your specific laboratory conditions.
-
Sample Pre-treatment:
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Azilsartan medoxomil and the internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC system.
-
Protocol 2: Protein Precipitation (PPT) for Azilsartan Medoxomil from Human Plasma
This is a general protocol for protein precipitation and should be optimized.
-
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile (or methanol) to the plasma sample.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
-
Evaporation and Reconstitution (Recommended):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for Azilsartan medoxomil.
Caption: Troubleshooting logic for addressing matrix effects.
References
Technical Support Center: Optimizing Azilsartan Medoxomil Potassium Recovery from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Azilsartan (B1666440) medoxomil potassium from biological matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction and analysis of Azilsartan medoxomil potassium.
Issue 1: Low Recovery of Azilsartan Medoxomil Potassium
Possible Cause: Suboptimal Extraction Method
Solution: The choice of extraction method is critical for achieving high recovery. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The selection of the most appropriate method depends on the specific requirements of the assay, such as required cleanliness of the extract, sample throughput, and cost.
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis. Acetonitrile (B52724) is a commonly used solvent for PPT.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, reducing matrix effects. A mixture of methanol (B129727) and acetonitrile has been used effectively.[3]
-
Solid-Phase Extraction (SPE): SPE generally yields the cleanest extracts and can be automated. It is considered an efficient technique for extracting Azilsartan medoxomil potassium from plasma.[4][5][6]
Possible Cause: Inefficient Protein Precipitation
Solution: If using protein precipitation, ensure complete precipitation of plasma proteins.
-
Solvent-to-Plasma Ratio: A common ratio is 3:1 (v/v) of acetonitrile to plasma.[1]
-
Vortexing and Centrifugation: Thoroughly vortex the mixture for at least 1 minute to ensure complete mixing and protein denaturation.[1] Centrifuge at a high speed (e.g., 10,000 rpm) for a sufficient duration (e.g., 10 minutes) to obtain a clear supernatant.[1]
Possible Cause: Incorrect pH of the Extraction Solvent
Solution: The pH of the solvent can significantly impact the extraction efficiency of Azilsartan, which is an acidic drug.[7] The stability of Azilsartan has been shown to be greater between pH 3 and 5.[8] For SPE, a mobile phase with a pH of 3.2 has been successfully used.[4][9] When using LLE, an ammonium (B1175870) acetate (B1210297) buffer with a pH of 4 was effective.[3]
Issue 2: High Variability in Recovery
Possible Cause: Inconsistent Sample Handling
Solution: Standardize all sample handling steps to minimize variability.
-
Internal Standard: Use a stable, isotopically labeled internal standard like Azilsartan-d4 to compensate for variations during sample processing and analysis.[1]
-
Temperature Control: Keep samples on ice during short-term storage and ensure long-term storage at -80°C to prevent degradation.[8]
-
Automated Liquid Handling: Where possible, use automated liquid handlers for precise and consistent pipetting.
Possible Cause: Matrix Effects
Solution: Biological matrices can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.
-
Optimize Extraction: Employ a more rigorous extraction method like SPE to remove interfering components.[6]
-
Chromatographic Separation: Ensure adequate chromatographic separation of Azilsartan from matrix components.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for matrix effects.
Issue 3: Analyte Degradation
Possible Cause: Instability of Azilsartan Medoxomil
Solution: Azilsartan medoxomil is a prodrug that can be unstable and hydrolyze to its active form, Azilsartan.[10] It is also susceptible to degradation under acidic, alkaline, and oxidative conditions.[11][12]
-
pH Control: Maintain the pH of the sample and extraction solvents within a stable range, preferably between 3 and 5.[8]
-
Temperature and Light: Store samples at -80°C for long-term stability and protect them from light to prevent photodegradation.[8]
-
Freshly Prepared Solutions: Use freshly prepared solutions for analysis whenever possible.[13]
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for Azilsartan medoxomil potassium from plasma?
A1: Solid-phase extraction (SPE) is often considered the most effective method as it provides the cleanest extracts, leading to high recovery and minimal matrix effects.[4][5][6] However, simpler methods like protein precipitation with acetonitrile can also yield excellent recovery and are suitable for high-throughput applications.[1][2]
Q2: What are the optimal storage conditions for plasma samples containing Azilsartan medoxomil potassium?
A2: For long-term storage (up to 6 months), it is recommended to store plasma samples at -80°C.[8] For short-term handling and processing, samples should be kept on ice.[8] Repeated freeze-thaw cycles should be avoided as they can impact the integrity of the analyte.[8]
Q3: How can I minimize the instability of Azilsartan medoxomil during sample preparation?
A3: To minimize degradation, it is crucial to control the pH of your solutions, keeping it between 3 and 5.[8] Additionally, work with samples on ice and protect them from light. Using freshly prepared solutions is also recommended.[13]
Q4: What are the expected recovery percentages for Azilsartan from plasma?
A4: The recovery of Azilsartan from plasma can be quite high, depending on the extraction method used. Studies have reported mean extraction recoveries of about 80% with liquid-liquid extraction[3], over 91% with protein precipitation[14], and up to 93.7% with solid-phase extraction.[4][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the recovery and analysis of Azilsartan medoxomil potassium.
Table 1: Comparison of Extraction Methods and Recovery Rates
| Extraction Method | Matrix | Recovery Percentage | Reference |
| Protein Precipitation | Human Plasma | > 91% | [14] |
| Protein Precipitation | Human Plasma | 83.2% to 96.2% | [2] |
| Liquid-Liquid Extraction | Rat and Human Plasma | ~80% | [3] |
| Solid-Phase Extraction | Human Plasma | 93.7% | [4][9] |
| Solid-Phase Extraction | Human Plasma | 92.35% (overall mean) | [15][16] |
Table 2: Linearity and Sensitivity of Analytical Methods
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 1 - 4000 | 1 | [3] |
| LC-MS/MS | Human Plasma | 10 - 10000 | 10 | [2] |
| LC-MS/MS | Human Plasma | 1 - 2500 | 1 | [10] |
| HPLC | Human Plasma | 100 - 1500 | - | [4][9] |
| UFLC-MS/MS | Human Plasma | 20 - 4000 | - | [14] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., Azilsartan-d4).[1]
-
Add 300 µL of acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge the samples at 10,000 rpm for 10 minutes.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant into the LC-MS/MS system for analysis.[1]
Protocol 2: Liquid-Liquid Extraction
-
To a plasma sample, add the internal standard.
-
Add an extraction solvent mixture of methanol and acetonitrile (e.g., 8:92, v/v).[3]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[10]
Protocol 3: Solid-Phase Extraction (SPE)
-
Spike plasma aliquots (e.g., 475 µL) with known amounts of Azilsartan medoxomil potassium and an internal standard (e.g., telmisartan).[4][9]
-
Condition the SPE cartridges (e.g., Strata-X) according to the manufacturer's instructions.[15]
-
Load the pre-treated plasma samples onto the SPE cartridges.
-
Wash the cartridges with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).[6]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC or LC-MS/MS system.
Visualizations
Caption: General workflow for the extraction of Azilsartan from biological matrices.
Caption: Troubleshooting logic for low recovery of Azilsartan.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
- 3. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijms.co.in [ijms.co.in]
- 5. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 10. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Technical Support Center: Chromatography of Azilsartan Medoxomil Potassium
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Azilsartan medoxomil potassium, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for the analysis of Azilsartan medoxomil potassium?
A1: A common approach for the analysis of Azilsartan medoxomil potassium is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Typical conditions involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer.[1][2][3][4] The pH of the mobile phase is a critical parameter for achieving good peak shape and is often adjusted to be acidic, for instance around pH 3.0 to 4.0.[2][3][5]
Q2: What is peak tailing and why is it a problem in HPLC analysis?
A2: Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. This distortion can compromise the accuracy and precision of quantification by making it difficult to determine the peak start, end, and apex.[6] It can also reduce the resolution between adjacent peaks.
Q3: What are the primary causes of peak tailing in the chromatography of Azilsartan medoxomil potassium?
A3: Peak tailing for a basic compound like Azilsartan can be caused by several factors. A primary cause is the interaction between the basic analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the column.[6][7][8] Other contributing factors can include column overload, extra-column dead volume, improper mobile phase pH, and column degradation.[9][10]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the chromatographic analysis of Azilsartan medoxomil potassium.
Issue 1: Sub-optimal Mobile Phase pH
Question: My Azilsartan peak is showing significant tailing. Could the mobile phase pH be the issue?
Answer: Yes, an inappropriate mobile phase pH is a very common cause of peak tailing for ionizable compounds like Azilsartan. If the pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to secondary interactions with the stationary phase and resulting in peak tailing.[6] For basic compounds, adjusting the mobile phase to a lower pH (e.g., pH 2.5-4.0) can protonate the analyte and minimize interactions with residual silanols, thereby improving peak shape.[5][8]
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Mobile Phase: Prepare the aqueous component of the mobile phase (e.g., phosphate (B84403) buffer or triethylamine (B128534) buffer).
-
pH Adjustment: Use an acid such as orthophosphoric acid to carefully adjust the pH of the aqueous phase to the desired level (e.g., 3.0).[3][5]
-
Mobile Phase Composition: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile) in the specified ratio.
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved before injecting the sample.
Issue 2: Silanol Interactions
Question: I've adjusted the mobile phase pH, but the peak tailing persists. What else could be causing it?
Answer: Persistent peak tailing, especially for basic compounds, often points to strong interactions with active silanol groups on the surface of the silica-based column packing material.[6][7][8] These interactions can be minimized by using a modern, high-purity silica (B1680970) column with end-capping or by adding a competing base to the mobile phase.
Solutions:
-
Column Selection: Utilize a column with advanced end-capping or a different stationary phase chemistry (e.g., a polar-embedded phase) that shields the silanol groups.
-
Mobile Phase Additive: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites and improve peak symmetry.[3] A concentration of 0.1-0.2% TEA is often sufficient.[3]
Data Presentation: Effect of Mobile Phase Composition on Tailing Factor
| Mobile Phase Composition | Tailing Factor | Reference |
| Methanol: water (70:30) | >1.5 | [3] |
| Acetonitrile: water | >1.5 | [3] |
| Acetonitrile: 0.2% Triethylamine in water (pH 3.0) (62:38 v/v) | <1.5 | [3] |
| Methanol: 0.1% OPA buffer (pH 3.2) (70:30 v/v) | Not specified, but satisfactory results reported | [1] |
| Acetonitrile: Potassium dihydrogen phosphate buffer (pH 4.0) (40:60 v/v) | Not specified, but good separation reported | [2] |
Issue 3: Column Overload
Question: The peak tailing seems to get worse when I inject a more concentrated sample. Could this be the problem?
Answer: Yes, injecting too much sample mass onto the column can lead to column overload, which manifests as peak fronting or, more commonly for basic compounds, peak tailing.[9] When the stationary phase becomes saturated with the analyte, the excess molecules travel through the column more quickly, leading to a distorted peak shape.
Troubleshooting Steps:
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
Dilute the Sample: Prepare a more dilute sample and inject the same volume.
-
Use a Higher Capacity Column: If sample concentration cannot be reduced, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.
Issue 4: Extra-Column Effects and System Issues
Question: I have addressed the mobile phase, column, and sample concentration, but still observe some peak tailing. What other factors should I consider?
Answer: If the peak tailing is consistent across all peaks and not just for Azilsartan, the issue might be related to the HPLC system itself. Extra-column volume, which is the volume between the injector and the detector outside of the column, can contribute to band broadening and peak tailing.
Checklist for System Issues:
-
Tubing: Ensure that the connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter.[6]
-
Fittings: Check all fittings for proper connection to avoid dead volume.[8]
-
Column Installation: Verify that the column is installed correctly and that there are no voids at the column inlet. A void can be caused by a settled column bed.[7]
-
Guard Column: If a guard column is used, ensure it is not blocked or contaminated, as this can cause peak distortion.[7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in Azilsartan medoxomil potassium chromatography.
References
- 1. ijper.org [ijper.org]
- 2. rjptonline.org [rjptonline.org]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. japsonline.com [japsonline.com]
- 6. chromtech.com [chromtech.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. support.waters.com [support.waters.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
Troubleshooting Azilsartan medoxomil potassium instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azilsartan (B1666440) medoxomil potassium. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly concerning its instability in solution.
Frequently Asked Questions (FAQs)
Q1: My azilsartan medoxomil potassium solution is showing signs of degradation. What are the common causes?
A1: Azilsartan medoxomil potassium is susceptible to degradation under several conditions. The primary causes of instability in solution include:
-
Hydrolysis: The ester linkage in the medoxomil group is prone to hydrolysis. This degradation occurs under acidic, neutral, and basic conditions.[1][2][3] The molecule is reported to be particularly unstable in aqueous solutions at pH 1 and pH 7, with relative stability observed between pH 3 and 5.[4]
-
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.[1][2][3]
-
Thermal Stress: Elevated temperatures can accelerate the degradation process.[5][6]
Q2: I am observing unexpected peaks in my chromatogram when analyzing azilsartan medoxomil potassium. What could they be?
A2: Unexpected peaks are likely degradation products. Forced degradation studies have identified several degradation products (DPs). A common degradation product, referred to as DP4, has been observed under hydrolytic (acid, base, neutral), oxidative, and photolytic stress conditions.[1] Other specific degradation products have been identified under different conditions:
-
Acidic Hydrolysis: DP1, DP2, and DP5 are typically observed.[1]
-
Alkaline Hydrolysis: DP3 is a characteristic degradation product.[1]
It is crucial to use a stability-indicating analytical method, such as a validated HPLC or UPLC method, to resolve the parent drug from its degradation products.[1][5][7]
Q3: What is the recommended pH range for preparing and storing azilsartan medoxomil potassium solutions to minimize degradation?
A3: To minimize hydrolytic degradation, it is recommended to prepare and store solutions of azilsartan medoxomil potassium in a pH range of 3 to 5, where it exhibits greater stability.[4] The compound is known to be unstable at neutral pH (pH 7) and in acidic conditions (pH 1).[4]
Q4: What solvents are suitable for dissolving azilsartan medoxomil potassium?
A4: Azilsartan medoxomil potassium is practically insoluble in water.[5] Suitable organic solvents for dissolution include methanol (B129727), acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5][6] For analytical purposes, the mobile phase used in chromatography, often a mixture of an organic solvent like acetonitrile or methanol and a buffered aqueous solution, is also used as a diluent.[1][8][9]
Troubleshooting Guides
Issue 1: Rapid Degradation of Azilsartan Medoxomil Potassium in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH | Adjust the pH of your aqueous solution to be within the stable range of 3-5 using a suitable buffer.[4] | Reduced rate of degradation and improved stability of the solution. |
| Exposure to Light | Prepare and store solutions in amber-colored glassware or protect them from light by wrapping the container in aluminum foil.[1][5] | Minimized photodegradation and the appearance of light-induced degradation products. |
| Elevated Temperature | Store solutions at recommended temperatures, typically refrigerated (2-8 °C), unless otherwise specified for your experiment.[2] Avoid exposure to high temperatures.[5][6] | Slower degradation kinetics and prolonged solution stability. |
| Presence of Oxidizing Agents | Ensure solvents and reagents are free from peroxides and other oxidizing impurities. Use high-purity solvents. | Prevention of oxidative degradation and the formation of related impurities. |
| Incorrect Solvent | If using aqueous solutions, ensure the pH is controlled. For non-aqueous experiments, use high-purity organic solvents where the drug is known to be soluble and more stable, such as methanol or acetonitrile.[5][6] | Improved solubility and stability, preventing precipitation and degradation. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations for Azilsartan Medoxomil Potassium
| Stress Condition | Reagents and Conditions | Observed Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl, reflux at 60°C for 1 hour | DP1, DP2, DP4, DP5 | [1][3] |
| Base Hydrolysis | 0.01 N NaOH, room temperature for 15 minutes | DP3, DP4 | [1][3] |
| Neutral Hydrolysis | Water, 60°C for 1 hour | DP4 | [1][3] |
| Oxidative Degradation | 0.5% (w/v) H₂O₂, room temperature for 3 hours | DP4 and others | [1][3] |
| Photolytic Degradation | Exposure to UV light (200 Wh/m²) | DP4 | [1][5] |
| Thermal Degradation | Solid state, 70°C for 48 hours | Significant degradation observed | [5][6] |
Note: DP nomenclature is based on the findings from the cited literature and may vary between different studies.
Experimental Protocols
Protocol 1: Forced Degradation Study for Azilsartan Medoxomil Potassium
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of azilsartan medoxomil potassium in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Reflux the solution at 60°C for a specified period (e.g., 1 hour). After the stress period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N NaOH.[3]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.01 N NaOH and keep it at room temperature for a short duration (e.g., 15 minutes) due to its high susceptibility to alkaline conditions. Neutralize the solution with 0.1 N HCl.[3]
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water and heat it at 60°C for a specified period (e.g., 1 hour).[3]
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 0.5% w/v) and keep it at room temperature for a defined time (e.g., 3 hours).[3]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.2 million lux hours) for a specified duration.[3] A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[6] Dissolve the stressed solid in a suitable solvent for analysis.
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase of your analytical method.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector for identification of degradation products.[1][2]
Visualizations
Caption: Troubleshooting workflow for azilsartan medoxomil potassium solution instability.
Caption: Degradation pathways of azilsartan medoxomil potassium under various stress conditions.
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Redirecting [linkinghub.elsevier.com]
Identifying and characterizing unknown impurities of Azilsartan
Technical Support Center: Azilsartan (B1666440) Impurity Analysis
Welcome to the technical support center for the identification and characterization of unknown impurities in Azilsartan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unknown peaks in our Azilsartan HPLC chromatogram. What are the initial steps for investigation?
A1: The appearance of unknown peaks is a common issue. A systematic approach is crucial for efficient identification.
Initial Troubleshooting Steps:
-
System Blank Analysis: Inject a blank solvent (mobile phase or diluent) to rule out contamination from the solvent, system, or carryover from previous injections.
-
Placebo Analysis: If analyzing a formulated product, inject a placebo sample to determine if any peaks originate from excipients.
-
Wavelength Specificity: Vary the UV detector wavelength. A significant change in the peak area relative to the Azilsartan peak may suggest the impurity has a different chromophore.
-
Peak Tailing and Shape: Poor peak shape can indicate column overload, secondary interactions, or a co-eluting impurity. Try reducing the sample concentration.
-
Review Synthesis Route and Stress Conditions: Correlate the unknown peak to potential process-related impurities from the synthetic route or degradation products from stability studies.[][2][3] Azilsartan is known to be susceptible to degradation under acidic, alkaline, and hydrolytic conditions.[4][5]
Q2: An unknown impurity is co-eluting with the main Azilsartan peak. How can we improve the chromatographic separation?
A2: Co-elution requires modification of the chromatographic method to improve resolution.
Strategies for Improving Separation:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer.[4][6]
-
pH of Aqueous Phase: Adjusting the pH of the buffer can alter the ionization state of Azilsartan and its impurities, significantly impacting retention times. A pH of 3.0 is commonly used.[4][7][8]
-
-
Change Column Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Gradient Elution: If you are using an isocratic method, developing a gradient elution method can often resolve closely eluting peaks.[7][9][10]
-
Temperature: Adjusting the column temperature can influence selectivity and peak shape.
Q3: We have isolated an unknown impurity. What is the general workflow for its characterization and identification?
A3: A multi-step analytical approach is required for the structural elucidation of an unknown impurity. The general workflow involves chromatographic separation followed by spectroscopic analysis.
Caption: General workflow for impurity identification.
Q4: What are some known degradation impurities of Azilsartan that we should be aware of?
A4: Forced degradation studies have identified several key impurities. Azilsartan is particularly susceptible to hydrolysis (acidic, alkaline, and neutral) and photolysis.[4]
Summary of Known Azilsartan Degradation Impurities
| Impurity Name/Identifier | Chemical Name | Formation Conditions |
| Impurity I | 2-ethoxy-3H-benzoimidazole-4-carboxylic acid | Acidic, Alkaline, Water Hydrolysis[4] |
| Impurity II | Deethylated Azilsartan | Acidic, Water Hydrolysis[4] |
| Impurity III | 3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzoimidazole-4-carboxylic acid | Acidic, Alkaline, Water Hydrolysis[4] |
| Impurity IV | Decarboxylated Azilsartan | Alkaline Hydrolysis[4] |
This table summarizes data from forced degradation studies. The impurity profile in a specific sample may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is a general guideline for the separation of Azilsartan and its related substances. Method optimization will be required.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase A: 20 mM Ammonium (B1175870) formate (B1220265) buffer, pH adjusted to 3.0 with formic acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase Composition: An example isocratic mobile phase is a mixture of ammonium formate, methanol, and acetonitrile (e.g., 40:5:40 v/v/v).[4] A gradient elution may also be developed.[7][9]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10 µL.
-
Diluent: A mixture of buffer and acetonitrile is commonly used.[6]
Procedure:
-
Prepare the mobile phase and diluent.
-
Prepare a standard solution of Azilsartan and a sample solution of the test article at a suitable concentration (e.g., 500 µg/mL).[9]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank, followed by the standard and sample solutions.
-
Analyze the resulting chromatograms for the presence of impurities.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to generate potential degradation impurities.
Caption: Workflow for a forced degradation study.
Methodology:
-
Acid Hydrolysis: Dissolve Azilsartan in 0.1 M HCl and heat (e.g., at 85°C for 8 hours).
-
Base Hydrolysis: Dissolve Azilsartan in 0.1 M NaOH and heat (e.g., at 85°C for 8 hours).
-
Oxidative Degradation: Disperse Azilsartan in 30% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Azilsartan to dry heat (e.g., 50°C for 30 days).
-
Photolytic Degradation: Expose Azilsartan solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
After exposure, neutralize the acidic and basic samples, dilute all samples to the appropriate concentration, and analyze using the developed HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
References
- 2. researchgate.net [researchgate.net]
- 3. iajpr.com [iajpr.com]
- 4. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation, LC–UV, MSn and LC–MS–TOF studies on azilsartan: Identification of a known and three new degradation impurities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. rsisinternational.org [rsisinternational.org]
- 7. Structural elucidation of potential impurities in Azilsartan bulk drug by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijirmf.com [ijirmf.com]
- 9. academic.oup.com [academic.oup.com]
- 10. CN104316608A - Detection and preparation methods of azilsartan medoxomil impurities - Google Patents [patents.google.com]
- 11. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Refinement of Azilsartan Medoxomil Potassium Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Azilsartan (B1666440) medoxomil potassium.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Azilsartan medoxomil potassium, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Azilsartan Medoxomil Potassium | Incomplete reaction during the final salt formation. | - Ensure the molar ratio of Azilsartan medoxomil to the potassium source (e.g., potassium-2-ethyl hexanoate) is optimized, typically around 1:1 to 1:1.2. - Verify the complete dissolution of Azilsartan medoxomil before adding the potassium source. The use of a co-solvent system like methylene (B1212753) chloride and isopropyl alcohol can aid dissolution.[1] - A novel approach suggests first reacting Azilsartan medoxomil with an organic amine (like triethylamine) to form a highly soluble organic amine salt before reacting with the potassium salt, which can improve yield to over 95%. |
| Poor precipitation of the potassium salt. | - Control the addition rate and temperature during the addition of the potassium source solution. A drop-wise addition at a reduced temperature (e.g., 0-5 °C) is often recommended to promote crystallization over amorphous precipitation.[1] - After the addition, gradually raise the temperature to room temperature and allow for sufficient stirring time (e.g., 2 hours) to ensure complete precipitation.[1] | |
| High Impurity Levels in Final Product | Presence of unreacted starting materials or byproducts from previous steps. | - The purity of the starting Azilsartan medoxomil is crucial. Purification of the crude Azilsartan medoxomil can be achieved by forming solvates with solvents like acetone (B3395972) or THF, followed by desolvation.[2][3] - During the synthesis of Azilsartan medoxomil, impurities such as the desethyl impurity can form. Careful control of reaction conditions and purification of intermediates is necessary to minimize these. |
| Degradation of Azilsartan medoxomil. | - Azilsartan medoxomil is susceptible to degradation under acidic, basic, and oxidative conditions.[4] Ensure that the reaction and work-up conditions are optimized to avoid harsh pH and oxidizing environments. - The presence of certain impurities, such as a tetramer impurity, has been reported.[5] Using high-purity starting materials and optimizing the reaction conditions can help minimize its formation. | |
| Inefficient purification. | - Washing the final product with an appropriate solvent, such as methylene chloride, is critical to remove residual impurities.[1] - Recrystallization from a suitable solvent system can be employed for further purification if high levels of impurities persist. | |
| Product Fails to Precipitate or Forms an Oil | Improper solvent system. | - The choice of solvent is critical for successful precipitation. Mixtures of chlorinated solvents and alcohols (e.g., methylene chloride/isopropyl alcohol) or ketone solvents have been shown to be effective.[1] - Ensure the solvent is anhydrous, as water can interfere with the crystallization process. |
| Incorrect temperature control. | - Precise temperature control is essential. Cooling the reaction mixture before and during the addition of the potassium source is a common practice to induce crystallization.[1] | |
| Atypical Physical Properties of the Final Product (e.g., color, crystal form) | Presence of colored impurities. | - Trace impurities can sometimes impart color to the final product. Purification methods such as recrystallization or charcoal treatment (if appropriate for the solvent system) can be used to remove colored impurities. |
| Formation of a different polymorphic form. | - The crystalline form of Azilsartan medoxomil potassium can be influenced by the solvent system and crystallization conditions. Characterization by techniques such as X-ray powder diffraction (XRPD) is recommended to confirm the desired polymorphic form. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended potassium source for the synthesis of Azilsartan medoxomil potassium?
A1: Potassium-2-ethyl hexanoate (B1226103) is a commonly used organic potassium source.[1] Other organic potassium salts like potassium acetate (B1210297) and potassium benzoate, or inorganic sources such as potassium hydroxide (B78521) and potassium carbonate, can also be considered depending on the chosen solvent system and reaction conditions.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring the reaction progress and determining the purity of Azilsartan medoxomil potassium.[6][7] A stability-indicating HPLC method can distinguish the active pharmaceutical ingredient (API) from its impurities and degradation products.[4]
Q3: What are the common impurities that can be expected in the synthesis of Azilsartan medoxomil potassium?
A3: Several process-related impurities and degradation products have been identified. These can include unreacted starting materials, byproducts from the formation of the oxadiazole ring, and hydrolysis products.[8][9][10] Specific identified impurities include the desethyl impurity and various dimeric and trimeric species.[5][11]
Q4: How can the solubility of Azilsartan medoxomil be improved during the salt formation step?
A4: Azilsartan medoxomil has low aqueous solubility. To improve solubility during the reaction, a mixture of a chlorinated solvent like methylene chloride and an alcohol such as isopropyl alcohol is often used.[1] An alternative approach involves converting Azilsartan medoxomil to a more soluble intermediate, such as an organic amine salt, before the final salt formation step.
Experimental Protocols
Protocol 1: Synthesis of Azilsartan Medoxomil Potassium
This protocol is a generalized procedure based on common practices reported in the literature.[1]
Materials:
-
Azilsartan medoxomil
-
Methylene chloride (MDC)
-
Isopropyl alcohol (IPA)
-
Potassium-2-ethyl hexanoate
-
Nitrogen gas supply
Procedure:
-
In a clean and dry reaction vessel under a nitrogen atmosphere, dissolve Azilsartan medoxomil in a mixture of methylene chloride and isopropyl alcohol (e.g., a 4:1 v/v ratio). Stir at room temperature (20-30 °C) until a clear solution is obtained.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate vessel, prepare a solution of potassium-2-ethyl hexanoate in a mixture of methylene chloride and isopropyl alcohol.
-
Slowly add the potassium-2-ethyl hexanoate solution dropwise to the cooled Azilsartan medoxomil solution over 5-10 minutes with continuous stirring.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 20-30 °C and continue stirring for at least 2 hours to allow for complete precipitation.
-
Filter the resulting solid product and wash it with cold methylene chloride.
-
Dry the product under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.
Protocol 2: HPLC Method for Purity Analysis
This is a representative HPLC method for the analysis of Azilsartan medoxomil potassium and its impurities.[7][12]
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically used to separate all impurities. The specific gradient profile should be optimized based on the impurity profile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm or 248 nm[12] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile or a mixture of mobile phases |
Visualizations
Experimental Workflow for Azilsartan Medoxomil Potassium Synthesis
Caption: Workflow for the synthesis of Azilsartan medoxomil potassium.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. US20170197951A1 - Process of Preparing Potassium Salt of Azilsartan Medoxomil - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2013156005A1 - Method of preparing potassium salt of azilsartan medoxomil of high purity - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104316608A - Detection and preparation methods of azilsartan medoxomil impurities - Google Patents [patents.google.com]
- 6. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of related substances of Azilsartan Kamedoxomil | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 11. WO2012107814A1 - An improved process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Validation & Comparative
Azilsartan Medoxomil Potassium: A Comparative Analysis of Antihypertensive Efficacy Against Other Sartans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive efficacy of azilsartan (B1666440) medoxomil potassium against other angiotensin II receptor blockers (ARBs), commonly known as sartans. The information presented is supported by experimental data from clinical trials and meta-analyses to assist researchers and drug development professionals in their understanding of the relative performance of these agents.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
All sartans exert their antihypertensive effect by blocking the renin-angiotensin-aldosterone system (RAAS). Specifically, they are selective antagonists of the angiotensin II type 1 (AT1) receptor.[1] This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[1][2] Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[1][2]
The following diagram illustrates the RAAS and the point of intervention for angiotensin receptor blockers.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of ARBs.
Comparative Antihypertensive Efficacy: Clinical Data
Multiple clinical trials and meta-analyses have demonstrated that azilsartan medoxomil, particularly at its higher doses, provides superior blood pressure reduction compared to other sartans.
Office Blood Pressure Reduction
The following table summarizes the mean change from baseline in seated clinic systolic and diastolic blood pressure observed in comparative studies.
| Medication and Daily Dose | Mean Change in Clinic Systolic BP (mmHg) | Mean Change in Clinic Diastolic BP (mmHg) | Comparator and Daily Dose | Study Reference |
| Azilsartan Medoxomil 40 mg | -20.6 | - | Ramipril 10 mg | [3] |
| Azilsartan Medoxomil 80 mg | -21.2 | - | Ramipril 10 mg | [3] |
| Azilsartan Medoxomil 80 mg | -14.3 (placebo-adjusted) | - | Valsartan (B143634) 320 mg | [4] |
| Azilsartan Medoxomil 80 mg | -14.3 (placebo-adjusted) | - | Olmesartan (B1677269) 40 mg | [4] |
24-Hour Ambulatory Blood Pressure Reduction
Ambulatory blood pressure monitoring (ABPM) is considered a more reliable indicator of overall blood pressure control. The data below shows the comparative efficacy of azilsartan medoxomil in reducing 24-hour mean ambulatory blood pressure.
| Medication and Daily Dose | Mean Change in 24-hr Ambulatory Systolic BP (mmHg) | Mean Change in 24-hr Ambulatory Diastolic BP (mmHg) | Comparator and Daily Dose | Study Reference |
| Azilsartan Medoxomil 40 mg | -2.85 (vs. control) | -1.03 (vs. control) | Control Therapy | [5] |
| Azilsartan Medoxomil 80 mg | -3.59 (vs. control) | -2.62 (vs. control) | Control Therapy | [5] |
| Azilsartan Medoxomil 80 mg | -14.3 (placebo-adjusted) | - | Valsartan 320 mg | [4] |
| Azilsartan Medoxomil 80 mg | -14.3 (placebo-adjusted) | - | Olmesartan 40 mg | [4] |
A network meta-analysis of 34 publications concluded that azilsartan medoxomil 80 mg had a 99% probability of being the most effective ARB in reducing both office and 24-hour ambulatory systolic and diastolic blood pressure.[6]
Experimental Protocols
The data presented above is derived from randomized, double-blind, multicenter, placebo- and active-controlled clinical trials. The following provides a generalized overview of the methodologies employed in these key studies.
Patient Population
-
Inclusion Criteria: Adult patients (typically 18 years of age or older) with a diagnosis of essential hypertension (Stage 1 or 2) were generally included.[7][8] This often required a mean seated clinic systolic blood pressure within a specified range (e.g., 150-180 mmHg).
-
Exclusion Criteria: Common exclusion criteria included secondary hypertension, a history of myocardial infarction, stroke, or transient ischemic attack within the preceding months, severe renal impairment, and pregnancy or lactation.[2][9]
Study Design and Conduct
A typical study design involved the following phases:
Caption: A generalized workflow for a comparative antihypertensive clinical trial.
-
Washout Period: Patients discontinued (B1498344) their previous antihypertensive medications for a period of 2 to 4 weeks to establish a baseline blood pressure.
-
Placebo Run-in: A single-blind placebo run-in period of 1 to 2 weeks was often employed to ensure patient compliance and stability of blood pressure.
-
Randomization: Eligible patients were then randomized to receive one of the study medications (e.g., azilsartan medoxomil, a comparator sartan, or placebo) in a double-blind fashion.
-
Treatment Period: The treatment period typically lasted for 6 to 12 weeks, during which patients took the assigned medication once daily.
-
Blood Pressure Assessments: Blood pressure was measured at baseline and at various intervals throughout the treatment period.
Blood Pressure Measurement Protocol
-
Clinic Blood Pressure: Seated clinic blood pressure was typically measured using a validated automated oscillometric device. Measurements were often taken in triplicate, with the average of the second and third readings being used for analysis.[10]
-
Ambulatory Blood-Pressure-Monitoring (ABPM): ABPM was conducted over a 24-hour period using a portable, validated device.[10] The device was programmed to record blood pressure at regular intervals, for instance, every 15-30 minutes during the daytime and every 30-60 minutes during the nighttime.[11] Patients were instructed to maintain their usual daily activities and to keep a diary of their activities and sleep times.
Statistical Analysis
The primary efficacy endpoint in these trials was typically the change from baseline in 24-hour mean systolic blood pressure.[7] Statistical analyses were performed using methods such as analysis of covariance (ANCOVA), with baseline blood pressure as a covariate.[7] Non-inferiority and superiority analyses were conducted to compare the efficacy of azilsartan medoxomil with the active comparators.[7]
Conclusion
Based on the available clinical trial data and meta-analyses, azilsartan medoxomil, particularly at a dose of 80 mg daily, demonstrates statistically significant and clinically meaningful reductions in both office and 24-hour ambulatory blood pressure compared to other widely prescribed sartans such as valsartan and olmesartan.[3][4][6] The robust study designs and consistent findings across multiple studies provide strong evidence for its potent antihypertensive efficacy. For researchers and drug development professionals, these findings position azilsartan medoxomil as a key benchmark within the angiotensin receptor blocker class.
References
- 1. Effects of the Angiotensin Receptor Blocker Azilsartan Medoxomil Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension | Semantic Scholar [semanticscholar.org]
- 2. Appendix A Table 2, Inclusion and Exclusion Criteria - Screening for Hypertension in Adults: An Updated Systematic Evidence Review for the U.S. Preventive Services Task Force - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. fda.gov [fda.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of azilsartan medoxomil compared with olmesartan and valsartan on ambulatory and clinic blood pressure in patients with type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristics of Populations Excluded From Clinical Trials Supporting Intensive Blood Pressure Control Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clario.com [clario.com]
- 11. Website Unavailable (503) [aafp.org]
Comparative analysis of Azilsartan and Olmesartan in preclinical models
This guide provides a detailed comparative analysis of the preclinical data for two prominent angiotensin II receptor blockers (ARBs), Azilsartan (B1666440) and Olmesartan. The information presented is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these two compounds in various animal models, supported by experimental data.
Executive Summary
Azilsartan demonstrates a more potent and sustained antihypertensive effect compared to Olmesartan in preclinical models, including spontaneously hypertensive rats (SHRs) and renal hypertensive dogs.[1] Furthermore, preclinical evidence suggests that Azilsartan possesses superior antiproteinuric and insulin-sensitizing properties. Both agents act as selective AT1 receptor blockers, but Azilsartan exhibits a higher affinity and slower dissociation from the receptor, contributing to its robust and long-lasting effects. Emerging evidence also points to differential modulation of the alternative renin-angiotensin system (RAS) pathway, involving ACE2 and Angiotensin-(1-7), which may contribute to their distinct pharmacological profiles.
Data Presentation
Table 1: Comparative Antihypertensive Efficacy
| Parameter | Azilsartan medoxomil | Olmesartan medoxomil | Animal Model | Reference |
| ID₅₀ (Ang II-induced pressor response) | 0.12 mg/kg | 0.55 mg/kg | Rats | [1] |
| ED₂₅ (Blood pressure reduction) | 0.41 mg/kg | 1.3 mg/kg | Spontaneously Hypertensive Rats (SHRs) | [1] |
| Antihypertensive Effect Duration | Sustained for 24h at 0.1-1 mg/kg | Significant only at higher doses (1-3 mg/kg) at 24h | Spontaneously Hypertensive Rats (SHRs) | [1] |
| Blood Pressure Reduction | More potent and persistent at 0.1-1 mg/kg | Less potent and persistent at 0.3-3 mg/kg | Renal Hypertensive Dogs | [1] |
Table 2: Comparative Renoprotective and Metabolic Effects
| Parameter | Azilsartan medoxomil | Olmesartan medoxomil | Animal Model | Reference |
| Antiproteinuric Effect | More potent | Less potent | Wistar fatty rats | [1] |
| Insulin Sensitivity Improvement (Glucose Infusion Rate) | More potent (≥ 10 times) | Less potent | Spontaneously Hypertensive Rats (SHRs) | [1] |
Mechanism of Action: Signaling Pathways
Both Azilsartan and Olmesartan exert their primary effects by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of Angiotensin II. However, their interaction with the alternative ACE2/Angiotensin-(1-7)/Mas receptor axis may differ, contributing to their unique pleiotropic effects.
References
Head-to-Head Comparison: Azilsartan Versus Valsartan in Blood Pressure Reduction
A comprehensive review of clinical data on the antihypertensive efficacy of Azilsartan (B1666440) and Valsartan (B143634), intended for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the blood pressure-lowering effects of two prominent angiotensin II receptor blockers (ARBs), Azilsartan and Valsartan. The information presented is collated from multiple head-to-head clinical trials, with a focus on quantitative data, experimental methodologies, and the underlying pharmacological pathways.
Efficacy in Blood Pressure Reduction: A Tabular Summary
Clinical evidence consistently demonstrates that Azilsartan provides a statistically significant greater reduction in both systolic and diastolic blood pressure compared to Valsartan at their maximum approved dosages. The following table summarizes key findings from comparative clinical trials.
| Clinical Trial | Treatment Arms | Duration | Primary Endpoint | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Sica et al. (2011) [1][2] | Azilsartan medoxomil 40 mgAzilsartan medoxomil 80 mgValsartan 320 mg | 24 weeks | Change in 24-hour mean ambulatory systolic BP | -14.9-15.3-11.3 | Greater with both doses of Azilsartan medoxomil than with Valsartan (P≤.001)[1] |
| White et al. (2011) [3][4][5] | Azilsartan medoxomil 80 mgValsartan 320 mgOlmesartan 40 mgPlacebo | 6 weeks | Change in 24-hour mean systolic BP | -14.3 (placebo-adjusted)-10.0 (placebo-adjusted) | Changes in 24-hour and clinic diastolic BPs were significantly greater on 80 mg of azilsartan medoxomil than both 320 mg of valsartan and 40 mg of olmesartan[3] |
| Takeda Announcement (2010) [6] | Azilsartan medoxomil 40 mgAzilsartan medoxomil 80 mgValsartan 320 mg | 24 weeks | Change in 24-hour mean ambulatory systolic BP | -14.9 (clinic trough)-16.9 (clinic trough) | Not specified |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Both Azilsartan and Valsartan are classified as Angiotensin II Receptor Blockers (ARBs).[7] They exert their antihypertensive effects by selectively blocking the AT1 receptor, thereby inhibiting the actions of angiotensin II, a potent vasoconstrictor. This blockade leads to vasodilation and a reduction in aldosterone (B195564) production, which in turn decreases sodium and water retention, ultimately lowering blood pressure. Preclinical studies suggest that Azilsartan may have a more potent and persistent ability to inhibit the binding of angiotensin II to the AT1 receptor compared to other ARBs, which could contribute to its enhanced antihypertensive effects.[8][9]
Experimental Protocols
The clinical trials cited in this guide predominantly followed a randomized, double-blind, multicenter design to ensure objectivity and minimize bias.[1][10]
Patient Population: The studies enrolled adult patients with primary hypertension, typically with baseline 24-hour mean systolic blood pressure around 145 mm Hg.[1][3]
Dosing Regimens: Patients were randomly assigned to receive once-daily oral doses of either Azilsartan medoxomil (e.g., 40 mg or 80 mg) or Valsartan (e.g., 320 mg).[1][3] Some trials also included a placebo or another active comparator arm.[3][4]
Blood Pressure Measurement: The primary endpoint in these studies was the change from baseline in 24-hour mean ambulatory blood pressure, which is considered a more reliable indicator of overall blood pressure control than single clinic measurements.[1][10] Clinic blood pressure measurements were also taken at specified intervals throughout the studies.[1]
Statistical Analysis: A hierarchical analysis was often employed, first testing for non-inferiority, followed by superiority testing of Azilsartan versus the comparator.[1][3]
Safety and Tolerability
In the head-to-head comparison studies, the safety and tolerability profiles of Azilsartan and Valsartan were found to be similar.[1][3] The incidence of treatment-emergent adverse events was comparable between the treatment groups, with most events being mild to moderate in severity.[2] Common adverse events reported for both drugs include dizziness, headache, and urinary tract infection.[2] One study noted that small, reversible changes in serum creatinine (B1669602) occurred more frequently with Azilsartan than with Valsartan.[1]
Conclusion
The available clinical data from head-to-head trials consistently support the superior efficacy of Azilsartan medoxomil, particularly at the 80 mg dose, in lowering both 24-hour ambulatory and clinic blood pressure compared to the maximum approved dose of Valsartan (320 mg).[1][3] This enhanced antihypertensive effect is achieved with a comparable safety and tolerability profile.[1][3] These findings suggest that Azilsartan may offer an advantage in achieving target blood pressure goals in patients with primary hypertension.[1][4]
References
- 1. Comparison of the novel angiotensin II receptor blocker azilsartan medoxomil vs valsartan by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Novel Angiotensin II Receptor Blocker Azilsartan Medoxomil vs Valsartan by Ambulatory Blood Pressure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of the angiotensin receptor blocker azilsartan medoxomil versus olmesartan and valsartan on ambulatory and clinic blood pressure in patients with stages 1 and 2 hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. takeda.com [takeda.com]
- 7. heart.org [heart.org]
- 8. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ahajournals.org [ahajournals.org]
A Comparative Guide to Bioanalytical Methods for Azilsartan Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Azilsartan (B1666440) in human plasma, a critical aspect of pharmacokinetic and bioequivalence studies for this potent angiotensin II receptor blocker. The following sections present a comprehensive overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies, supported by experimental data and detailed protocols.
Method Comparison: LC-MS/MS vs. HPLC-UV
The choice of a bioanalytical method depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of commonly employed techniques for Azilsartan analysis.
Table 1: Performance Characteristics of Bioanalytical Methods for Azilsartan
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.020 - 4.000 µg/mL[1][2] | 0.1 - 1.5 µg/mL[3][4] |
| Correlation Coefficient (r²) | > 0.995[1][2] | ≥ 0.997[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.020 µg/mL[1][2] | 0.1 µg/mL[3] |
| Intra-day Precision (%RSD) | < 15%[1][2] | 3.07 - 13.0%[3] |
| Inter-day Precision (%RSD) | < 15%[1][2] | 0.04 - 13.8%[3] |
| Intra-day Accuracy (%) | Within ±15% of nominal[1][2] | 90 - 102.5%[3] |
| Inter-day Accuracy (%) | Within ±15% of nominal[1][2] | 93 - 109%[3] |
| Recovery | > 91%[1] | 93.7%[3][4] |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and HPLC-UV methods are provided below. These protocols are based on validated methods reported in the literature.
LC-MS/MS Method Protocol
This method offers high sensitivity and selectivity, making it suitable for studies requiring low detection limits.
a) Sample Preparation (Protein Precipitation) [5][6]
-
Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
In a microcentrifuge tube, pipette 50 µL of the plasma sample.
-
Add 200 µL of an internal standard (IS) working solution (e.g., Azilsartan-d4 in acetonitrile).
-
Vortex the mixture for 3 minutes to precipitate plasma proteins.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatograph: Shimadzu UFLC system or equivalent[5].
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[5].
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water containing an additive like formic acid or ammonium (B1175870) acetate[5][7].
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5].
-
MRM Transitions: To be optimized, monitoring the precursor to product ion transitions for both Azilsartan and the internal standard[5].
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Azilsartan quantification by LC-MS/MS.
HPLC-UV Method Protocol
This method is a cost-effective alternative to LC-MS/MS and is suitable for studies where high sensitivity is not a primary requirement.
a) Sample Preparation (Solid-Phase Extraction) [3][4]
-
Spike 475 µL of plasma with known amounts of Azilsartan and an internal standard (e.g., Telmisartan).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C8) with methanol (B129727) followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute Azilsartan and the internal standard with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b) Chromatographic Conditions [3][4]
-
Analytical Column: Inertsil C8 ODS column (5 µm, 150 mm × 2.5 mm)[3][4].
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.2), acetonitrile, and methanol (e.g., 60:25:15 v/v/v)[3][4].
Logical Relationship of HPLC-UV Method Validation
Caption: Key parameters for HPLC-UV method validation.
References
- 1. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijms.co.in [ijms.co.in]
- 4. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma - ProQuest [proquest.com]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Azilsartan
An objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of the antihypertensive drug, Azilsartan. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the methodologies, performance data, and a direct comparison of these two critical analytical techniques.
Azilsartan is an angiotensin II receptor blocker used in the treatment of hypertension.[1][2] Accurate and reliable analytical methods are crucial for its quantification in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses.[3] However, Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements in speed, resolution, and sensitivity.[4][5] This guide presents a cross-validation perspective on HPLC and UPLC methods for Azilsartan analysis, supported by experimental data from published studies.
Principles of Separation: HPLC vs. UPLC
Both HPLC and UPLC operate on the same fundamental principle of separating components from a mixture based on their differential distribution between a stationary phase (a packed column) and a liquid mobile phase.[6] The primary distinction lies in the particle size of the stationary phase and the operating pressure.[7]
-
HPLC (High-Performance Liquid Chromatography) typically employs columns with stationary phase particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[4][5]
-
UPLC (Ultra-Performance Liquid Chromatography) utilizes columns with sub-2 µm particles, which necessitates much higher operating pressures, often exceeding 15,000 psi.[3][5] This combination of smaller particles and higher pressure results in significantly improved chromatographic performance.[4]
Experimental Protocols
The following sections detail representative HPLC and UPLC methodologies for the analysis of Azilsartan, compiled from validated methods in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of Azilsartan and its related substances involves a reversed-phase HPLC method.
Chromatographic Conditions:
-
Column: Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm)[8][9]
-
Mobile Phase: A mixture of buffer (2.7 g/L monobasic potassium phosphate (B84403), pH adjusted to 3.0 with phosphoric acid), methanol, and acetonitrile (B52724) in a ratio of 60:30:10 (v/v/v).[9]
-
Injection Volume: 20 µL[9]
-
Column Temperature: Ambient
Standard Solution Preparation: A stock solution of Azilsartan is prepared by accurately weighing and dissolving the standard in a suitable diluent (e.g., a mixture of diluent buffer and acetonitrile) to achieve a known concentration.[8] Working standards are prepared by further dilution of the stock solution.
Sample Preparation (for Tablet Assay): Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to a single dose is accurately weighed and transferred to a volumetric flask. The drug is extracted with the diluent, sonicated to ensure complete dissolution, and the solution is filtered through a 0.45 µm filter before injection.[10]
Ultra-Performance Liquid Chromatography (UPLC) Method
A stability-indicating UPLC method provides a more rapid analysis of Azilsartan.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[12][13]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.02 mM phosphate buffer at pH 5.5) and an organic phase (e.g., acetonitrile).[12] A common ratio is 40:60 (v/v) Acetonitrile:Phosphate Buffer.[12]
-
Flow Rate: 0.3 mL/min[12]
-
Detection Wavelength: 215 nm[13]
-
Injection Volume: Typically smaller than HPLC, around 1-5 µL.
-
Column Temperature: 40 °C[12]
Standard and Sample Preparation: The procedures for preparing standard and sample solutions for UPLC are analogous to those for HPLC, with adjustments made for potentially different diluents and concentration ranges suitable for the higher sensitivity of the UPLC system.[12]
Performance Data: A Comparative Summary
The following tables summarize the key validation parameters for the representative HPLC and UPLC methods, demonstrating the performance advantages of UPLC.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC Method | UPLC Method | Advantage |
| Retention Time | ~4.12 min[14] | ~2.41 min[12] | UPLC (Faster Analysis) |
| Typical Run Time | 20-45 min[3] | 2-5 min[3] | UPLC (Higher Throughput) |
| Operating Pressure | Up to 6,000 psi[5] | Up to 15,000 psi[5] | N/A (System Dependent) |
| Solvent Consumption | Higher | 70-80% Reduction[3] | UPLC (Greener, Cost-effective) |
Table 2: Method Validation Data Comparison
| Parameter | HPLC Method (Azilsartan Medoxomil) | UPLC Method (Azilsartan Medoxomil) |
| Linearity Range | 10-70 µg/mL[14] | 4-20 µg/mL[13] |
| Correlation Coefficient (r²) | > 0.999[10][14] | > 0.999[12] |
| Limit of Detection (LOD) | 0.010 µg/mL[14] | 0.171 µg/mL[12] |
| Limit of Quantification (LOQ) | 0.032 µg/mL[14] | 0.57 µg/mL[12] |
| Accuracy (% Recovery) | 99.50% - 101.20%[10] | Typically 98-102% |
| Precision (%RSD) | < 2.0%[10][15] | < 2.0%[12] |
Note: LOD and LOQ values can vary significantly based on the specific instrument and experimental conditions. The values presented are from different studies and may not be a direct like-for-like comparison but are indicative of the methods' capabilities.
Cross-Validation Workflow
The process of cross-validating an established HPLC method with a new UPLC method involves several key steps to ensure the results are comparable and the new method is suitable for its intended purpose.
Conclusion
The cross-validation of analytical methods for Azilsartan demonstrates a clear trend towards the adoption of UPLC technology. While HPLC remains a robust and reliable technique, UPLC offers substantial advantages in terms of speed, efficiency, and reduced solvent consumption.[6]
-
For high-throughput environments , such as quality control laboratories and clinical research organizations, the significantly shorter run times of UPLC can lead to substantial increases in productivity.[4]
-
For complex sample matrices , the enhanced resolution and sensitivity of UPLC can be critical for accurately quantifying Azilsartan and its impurities, even at trace levels.[4][5]
-
From an operational perspective , the reduction in solvent usage makes UPLC a more environmentally friendly and cost-effective option in the long term.[4]
References
- 1. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. microbiozindia.com [microbiozindia.com]
- 8. rsisinternational.org [rsisinternational.org]
- 9. ijirmf.com [ijirmf.com]
- 10. ukaazpublications.com [ukaazpublications.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
- 14. pjps.pk [pjps.pk]
- 15. ijper.org [ijper.org]
A Comparative Guide to Analytical Assays for Azilsartan Medoxomil Potassium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantitative determination of Azilsartan (B1666440) medoxomil potassium, a potent angiotensin II receptor blocker used in the treatment of hypertension.[1][2] While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from multiple independent validation studies to offer a comprehensive performance comparison of different analytical techniques. The information presented herein is intended to assist researchers and analytical development scientists in selecting and implementing the most suitable assay for their specific needs, whether for quality control of bulk drug and pharmaceutical formulations or for pharmacokinetic studies.
Comparative Performance of Analytical Methods
The most predominantly reported analytical technique for the assay of Azilsartan medoxomil potassium is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection. The following tables summarize the key performance parameters of various HPLC methods as reported in peer-reviewed publications.
Table 1: Performance Characteristics of HPLC Methods for Azilsartan Medoxomil Potassium Assay in Bulk and Pharmaceutical Formulations
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 10-50[1] | 5-30[3] | 20-120[4] | 160.00-240.00[5][6] |
| Correlation Coefficient (r²) | >0.999[1] | 0.9997[3] | 0.9997[4] | >0.999[5][6] |
| Accuracy (% Recovery) | Not explicitly stated | 99.50% - 101.20%[3] | 99.92% - 100.29%[4] | Not explicitly stated, but spiking recovery was performed[5] |
| Precision (% RSD) | Not explicitly stated | <2% (Intraday & Interday)[3] | Intraday: 0.31%, Interday: 0.22%[4] | <2.0% (Intraday & Interday)[5][6] |
| Limit of Detection (LOD) | 0.00607 ng/mL[1] | 0.56 µg/mL[3] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.01841 ng/mL[1] | 1.70 µg/mL[3] | Not Reported | Not Reported |
| Assay of Marketed Formulation | Within acceptable limits[1] | 98.71 ± 1.02%[3] | Not Reported | Not Reported |
Table 2: Performance Characteristics of HPLC Methods for Azilsartan Medoxomil Potassium in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 0.1–1.5[7] | 1.0–9.0[8] |
| Correlation Coefficient (r²) | ≥0.997[7] | 0.9985[8] |
| Accuracy (% of Nominal) | Intraday: 90-102.5%, Interday: 93-109%[7] | Intraday: 102-105%, Interday: 99-113%[8] |
| Precision (% RSD) | Intraday: 3.07–13.0%, Interday: 0.04–13.8%[7] | Intraday: 1.53–8.41%, Interday: 1.78–4.59%[8] |
| Limit of Detection (LOD) | Not Reported | 0.150 µg/mL[8] |
| Limit of Quantification (LOQ) | Not Reported | 0.400 µg/mL[8] |
| Extraction Recovery (%) | 93.7%[7] | 92.35%[8] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison tables.
Protocol 1: RP-HPLC Method for Assay in Bulk and Tablet Dosage Form
This protocol is based on a validated method for the estimation of Azilsartan medoxomil in bulk and tablet dosage forms.[3]
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
Flow Rate: Not specified in the provided abstract.
-
Detection Wavelength: Not specified in the provided abstract.
-
Injection Volume: Not specified in the provided abstract.
-
Temperature: Ambient.
2. Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Azilsartan medoxomil potassium reference standard in a suitable diluent to obtain a known concentration.
3. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Azilsartan medoxomil and transfer it to a volumetric flask.[3]
-
Add a suitable diluent, sonicate for a specified time to ensure complete dissolution, and dilute to volume.[3]
-
Filter the solution through a 0.45 µm filter.[3]
-
Further dilute an aliquot of the filtered solution with the diluent to achieve a final concentration within the linear range of the method.[3]
4. System Suitability:
-
Inject the standard solution multiple times and evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas.
-
Calculate the percentage of Azilsartan medoxomil in the sample using the peak areas of the standard and sample.
Protocol 2: RP-HPLC Method for Quantification in Human Plasma
This protocol is based on a validated bioanalytical method for the determination of Azilsartan medoxomil in human plasma.[7]
1. Chromatographic Conditions:
-
Instrument: Agilent HPLC with a UV detector.[7]
-
Column: Inertsil C8 ODS (5 µm, 150 mm x 2.5 mm).[7]
-
Mobile Phase: Phosphate buffer (pH 3.2):acetonitrile:methanol (60:25:15 v/v/v).[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 25 µL.[7]
-
Column Temperature: 25°C.[7]
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of Azilsartan medoxomil and internal standard (IS), such as telmisartan, in a suitable solvent.[7]
-
Spike blank human plasma with known amounts of Azilsartan medoxomil to prepare calibration curve standards and QC samples at different concentration levels.[7]
3. Sample Preparation (Solid-Phase Extraction):
-
To 475 µL of plasma sample (blank, standard, or QC), add the internal standard.[7]
-
Perform solid-phase extraction to isolate the analyte and IS from the plasma matrix.[7]
-
Elute the compounds and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for injection.
4. Analysis:
-
Inject the processed samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of Azilsartan medoxomil to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of Azilsartan medoxomil in the QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow for HPLC Assay of Azilsartan Medoxomil Potassium
The following diagram illustrates a typical workflow for the analysis of Azilsartan medoxomil potassium in a pharmaceutical formulation using HPLC.
Caption: Workflow for HPLC assay of Azilsartan medoxomil.
Signaling Pathway of Azilsartan
Azilsartan is an angiotensin II receptor blocker. It acts on the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of action of Azilsartan on the RAAS pathway.
References
- 1. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Dissolution Profiles of Various Azilsartan Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dissolution performance of different Azilsartan (B1666440) formulations, supported by experimental data from various studies. Azilsartan medoxomil, a potent angiotensin II receptor blocker, is characterized by its poor aqueous solubility, which presents a challenge in designing oral dosage forms with optimal bioavailability.[1] This guide explores how different formulation strategies, such as solid dispersions, fast-dissolving tablets, and sustained-release tablets, can modulate the drug's release profile.
Comparative Dissolution Data
The following table summarizes the in-vitro dissolution data from studies on various Azilsartan formulations. It is important to note that the experimental conditions may vary between studies, which can influence the dissolution profiles.
| Formulation Type | Key Excipients/Technology | Dissolution Medium | Time (min) | Cumulative Drug Release (%) | Reference |
| Pure Azilsartan Medoxomil | - | 0.1N HCl (pH 1.2) | 90 | ~30% | [2] |
| Solid Dispersion (SD-3) | β-cyclodextrin (Kneading method) | 0.1N HCl (pH 1.2) | 90 | 82% | [2] |
| Physical Mixture (PM-3) | β-cyclodextrin | 0.1N HCl (pH 1.2) | 90 | 71% | [2] |
| Fast Dissolving Tablet (F6) | Magnesium Aluminium Silicate, Crospovidone, MCC, Sodium Starch Glycolate | Not Specified | 8 | 98.96% | [3] |
| Sustained Release Tablet (F4) | HPMC, Vinyl pyrrolidone vinyl acetate | Not Specified | 720 (12 hr) | 98.87% | [4] |
| Solid Dispersion (AZLC2) | Beta-cyclodextrin (Physical mixture method) | Not Specified | Not Specified | Showed a four-fold increase in aqueous solubility compared to pure drug. | [5] |
| Liquisolid Compact | Labrasol, Fujicalin, Croscarmellose Sodium | Phosphate (B84403) buffer (pH 7.8) | > 60 | > 99% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of dissolution studies. Below are typical experimental protocols employed in the evaluation of Azilsartan formulations.
1. In-Vitro Dissolution Study for Solid Dispersions:
-
Apparatus: USP Dissolution Apparatus II (Paddle type).[2][7]
-
Dissolution Medium: 900 mL of 0.1N HCl (pH 1.2) or phosphate buffer (pH 7.8).[2][6][8]
-
Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes) and replaced with an equal volume of fresh dissolution medium.[8]
-
Analysis: The drug content in the samples is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method or UV-Vis spectroscopy at a specific wavelength (e.g., 248 nm or 254 nm).[2][5][6]
2. In-Vitro Dissolution Study for Fast Dissolving Tablets:
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: Commonly phosphate buffer pH 7.8.[9]
-
Temperature: Maintained at 37 ± 0.5°C.[9]
-
Rotation Speed: 50 rpm.[9]
-
Analysis: The concentration of Azilsartan is determined using a suitable analytical method like HPLC.[9]
3. In-Vitro Dissolution Study for Sustained-Release Tablets:
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: Appropriate buffer to simulate gastrointestinal conditions.
-
Temperature: Maintained at 37 ± 0.5°C.
-
Rotation Speed: Typically 50-75 rpm.[8]
-
Sampling: Samples are collected over an extended period (e.g., up to 12 hours) to characterize the sustained-release profile.[4]
-
Analysis: Drug concentration is quantified using a validated analytical technique.
Visualizing the Experimental Workflow
To illustrate the logical flow of a comparative dissolution study, the following diagram is provided.
Caption: Workflow for a comparative in-vitro dissolution study.
This guide highlights the significant impact of formulation strategies on the dissolution of Azilsartan. The use of techniques like solid dispersions and fast-dissolving tablets can substantially enhance the drug release compared to the pure active pharmaceutical ingredient. In contrast, sustained-release formulations are designed to prolong the drug release over an extended period. The choice of formulation approach will ultimately depend on the desired therapeutic outcome and pharmacokinetic profile.
References
- 1. scifiniti.com [scifiniti.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Formulation Development And Evaluation Of Azilsartan Medoxomil Sustained Release Tablet | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 5. pkheartjournal.com [pkheartjournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2019130277A1 - Pharmaceutical formulations of azilsartan medoxomil - Google Patents [patents.google.com]
- 9. journalijar.com [journalijar.com]
A Comparative Guide to Azilsartan Medoxomil Potassium Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of Azilsartan (B1666440) Medoxomil Potassium reference standards, offering a comparative analysis of available standards and detailing the experimental protocols for their evaluation. This document is intended to assist researchers, scientists, and drug development professionals in selecting and utilizing the most appropriate reference standards for their analytical needs.
Azilsartan medoxomil, a prodrug, is rapidly hydrolyzed to its active moiety, azilsartan, which is a selective angiotensin II receptor antagonist.[1] The potassium salt of azilsartan medoxomil is the form used in the pharmaceutical product Edarbi®, indicated for the treatment of hypertension.[2][3] Accurate and reliable analytical testing of this active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy. This relies on the use of well-characterized reference standards.
While official monographs for Azilsartan Medoxomil Potassium in the United States Pharmacopeia (USP-NF) and the European Pharmacopoeia (Ph. Eur.) are not publicly available in their entirety at the time of this publication, this guide consolidates information from various commercial suppliers of reference standards and published scientific literature to provide a thorough comparison.
Comparative Analysis of Commercially Available Reference Standards
The following table summarizes the typical specifications for Azilsartan Medoxomil Potassium reference standards available from various suppliers. It is important to note that specifications can vary between lots and suppliers, and users should always refer to the Certificate of Analysis (CoA) provided with the specific reference standard.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Appearance | A white to off-white solid | White crystalline powder | White to pale yellow solid |
| Identity | Conforms to structure by ¹H-NMR and Mass Spectrometry | Conforms to structure by IR, ¹H-NMR, and Mass Spectrometry | Conforms to structure by ¹H-NMR and Mass Spectrometry |
| Purity (by HPLC) | ≥ 98.0% | ≥ 99.0% | >95% |
| Assay (by HPLC, as is) | 98.0% - 102.0% | 99.0% - 101.0% | Not specified |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 0.5% | Not specified |
| Residual Solvents | Meets USP <467> requirements | Conforms to ICH Q3C | Not specified |
| Related Substances (by HPLC) | Individual impurity: ≤ 0.2%Total impurities: ≤ 0.5% | Individual impurity: ≤ 0.15%Total impurities: ≤ 0.5% | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Azilsartan Medoxomil Potassium reference standards are provided below. These protocols are based on methods published in the scientific literature and are intended to serve as a guide.
Identification by Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the identity of the substance by comparing its infrared spectrum with that of a known reference standard.
-
Methodology:
-
Prepare the sample as a potassium bromide (KBr) dispersion.
-
Record the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
The spectrum of the sample should be concordant with the spectrum of a qualified Azilsartan Medoxomil Potassium reference standard.
-
Identification by ¹H-NMR Spectroscopy
-
Objective: To confirm the chemical structure of the substance.
-
Methodology:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the proton NMR spectrum using a spectrometer operating at a frequency of at least 400 MHz.
-
The chemical shifts and coupling constants of the signals in the spectrum should be consistent with the structure of Azilsartan Medoxomil Potassium.
-
Assay and Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the content (assay) of Azilsartan Medoxomil Potassium and to quantify its related substances (impurities).
-
Chromatographic Conditions (Example Method):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of the Azilsartan Medoxomil Potassium reference standard of known concentration in a suitable diluent (e.g., acetonitrile:water 50:50 v/v).
-
Sample Solution: Prepare a solution of the sample to be tested at the same concentration as the standard solution in the same diluent.
-
-
Calculation:
-
The assay is calculated by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
-
The percentage of each impurity is calculated based on its peak area relative to the area of the main peak, often using a relative response factor if known.
-
Water Content by Karl Fischer Titration
-
Objective: To determine the amount of water present in the substance.
-
Methodology:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated automatically by the instrument.
-
Visualizations
The following diagrams illustrate the typical workflows for the characterization of an Azilsartan Medoxomil Potassium reference standard.
Caption: Workflow for the identification of Azilsartan Medoxomil Potassium.
Caption: Workflow for determining the purity and assay of Azilsartan Medoxomil Potassium.
Caption: Simplified signaling pathway showing the mechanism of action of Azilsartan.
References
Efficacy of Azilsartan Medoxomil in Combination with Other Antihypertensives: A Comparative Guide
This guide provides a comprehensive comparison of the efficacy of azilsartan (B1666440) medoxomil when used in combination with other antihypertensive agents. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of clinical trial data, experimental protocols, and the underlying signaling pathways.
Introduction
Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) that lowers blood pressure by preventing the vasoconstrictive effects of angiotensin II.[1][2] While effective as a monotherapy, combination therapy is often required to achieve target blood pressure goals in many patients with hypertension. This guide focuses on the synergistic effects of combining azilsartan medoxomil with two other major classes of antihypertensives: diuretics (specifically chlorthalidone) and calcium channel blockers (specifically amlodipine).
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from key clinical trials, comparing the efficacy of azilsartan medoxomil in combination with other antihypertensives against monotherapy or other combination therapies.
Table 1: Azilsartan Medoxomil in Combination with Chlorthalidone (B1668885)
| Treatment Group | Baseline Mean SBP (mmHg) | Mean Change from Baseline in 24-hour SBP (mmHg) | Reference |
| Azilsartan medoxomil 40 mg + Chlorthalidone 25 mg | ~153-154 | -31.7 | [3] |
| Azilsartan medoxomil 80 mg + Chlorthalidone 25 mg | ~153-154 | -31.3 | [3] |
| Chlorthalidone 25 mg alone | ~153-154 | -15.9 | [3] |
| Azilsartan medoxomil/Chlorthalidone 40/25 mg | 165 | -33.9 | [4] |
| Azilsartan medoxomil/Chlorthalidone 80/25 mg | 165 | -36.3 | [4] |
| Olmesartan (B1677269)/Hydrochlorothiazide (B1673439) 40/25 mg | 165 | -27.5 | [4] |
Table 2: Azilsartan Medoxomil in Combination with Amlodipine (B1666008)
| Treatment Group | Baseline Mean 24-hour SBP (mmHg) | Mean Change from Baseline in 24-hour SBP (mmHg) | Reference |
| Azilsartan medoxomil 40 mg + Amlodipine 5 mg | 153-154 | -25 | [5] |
| Azilsartan medoxomil 80 mg + Amlodipine 5 mg | 153-154 | -25 | [5] |
| Placebo + Amlodipine 5 mg | 153-154 | -14 | [5] |
Experimental Protocols
The clinical trials cited in this guide generally follow a randomized, double-blind, controlled methodology. Key aspects of the experimental protocols are outlined below.
Ambulatory Blood Pressure Monitoring (ABPM)
Ambulatory Blood Pressure Monitoring is a primary endpoint in many of these studies, providing a comprehensive assessment of blood pressure over a 24-hour period.[6]
-
Procedure : Patients are fitted with a portable device that automatically measures and records their blood pressure at regular intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.
-
Data Analysis : The primary efficacy variable is often the change from baseline in the 24-hour mean systolic and diastolic blood pressure.
Dose Titration
To assess the efficacy of different dosage combinations, a dose-titration protocol is often employed.[7][8]
-
Initial Dosing : Patients are randomized to receive a specific starting dose of the combination therapy.
-
Up-titration : If a patient's blood pressure does not reach the target goal (e.g., <140/90 mmHg) after a predefined period (e.g., 4-6 weeks), the dose of one or both components of the combination therapy is increased.[7][8][9]
-
Evaluation : The efficacy of the different dose combinations is then evaluated at the end of the study period.
Signaling Pathways
The enhanced efficacy of azilsartan medoxomil in combination with other antihypertensives can be attributed to their complementary mechanisms of action, targeting different signaling pathways involved in blood pressure regulation.
Caption: Azilsartan medoxomil blocks the AT1 receptor, inhibiting Angiotensin II's effects.
Caption: Amlodipine and Chlorthalidone lower blood pressure through distinct mechanisms.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of combination antihypertensive therapy.
Caption: A typical clinical trial workflow for combination antihypertensive therapy.
Conclusion
The combination of azilsartan medoxomil with other antihypertensive agents, particularly chlorthalidone and amlodipine, demonstrates superior blood pressure-lowering efficacy compared to monotherapy.[3][5] This enhanced effect is a result of their complementary mechanisms of action, which target different pathways in the complex regulation of blood pressure. The data presented in this guide, derived from rigorous clinical trials, supports the use of azilsartan medoxomil-based combination therapy as a highly effective strategy for the management of hypertension.
References
- 1. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. clario.com [clario.com]
- 7. A randomized titrate-to-target study comparing fixed-dose combinations of azilsartan medoxomil and chlorthalidone with olmesartan and hydrochlorothiazide in stage-2 systolic hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized titrate-to-target study comparing fixed-dose combinations of azilsartan medoxomil and chlorthalidone with olmesartan and hydrochlorothiazide in stage-2 systolic hypertension [pubmed.ncbi.nlm.nih.gov]
- 9. A Prospective Study of Azilsartan Medoxomil in the Treatment of Patients with Essential Hypertension and Type 2 Diabetes in Asia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Azilsartan Medoxomil Polymorphs: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the stability of different polymorphic forms of Azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker. Understanding the solid-state stability of active pharmaceutical ingredients (APIs) like Azilsartan medoxomil is critical for drug development, as polymorphism can significantly impact a drug's shelf-life, bioavailability, and overall efficacy.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of the known polymorphs and available stability data.
Introduction to Azilsartan Medoxomil and Polymorphism
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, which is responsible for its antihypertensive effects. The molecule is known to exist in various solid-state forms, including crystalline polymorphs and an amorphous form.[1] Different polymorphs of the same compound can exhibit distinct physicochemical properties, such as melting point, solubility, and stability, due to variations in their crystal lattice structures.[1] Consequently, the selection of a stable polymorphic form is a crucial step in the development of a robust and effective pharmaceutical product.
Several crystalline forms of Azilsartan medoxomil and its potassium salt have been identified in patent literature, often designated as Form H1, H2, H3, and others.[1] While many patents claim the stability of these novel forms, publicly available, direct comparative stability studies under identical stress conditions are limited.
Comparative Stability Data
A key study highlighted in patent literature provides a direct comparison of a novel crystalline form of Azilsartan medoxomil potassium with a reference form (referred to as "Azilsartan sylvite") under stress conditions of high temperature and high humidity. The results, summarized below, indicate a significant difference in stability between the two forms.
Table 1: Comparative Stability of Azilsartan Medoxomil Potassium Polymorphs
| Stress Condition | Duration | Polymorph | Initial Related Substances (%) | Final Related Substances (%) | Change in Related Substances (%) |
| High Temperature (60°C) | 5 days | Azilsartan sylvite | 0.12 | 1.16 | 1.04 |
| Novel Azilsartan medoxomil potassium compound | 0.08 | 0.10 | 0.02 | ||
| High Humidity (92.5% RH) | 5 days | Azilsartan sylvite | 0.12 | 4.90 | 4.78 |
| Novel Azilsartan medoxomil potassium compound | 0.08 | 0.45 | 0.37 |
Data sourced from patent CN102351853B.[2]
The data clearly indicates that the novel Azilsartan medoxomil potassium compound exhibits superior stability under both high temperature and high humidity conditions, with significantly lower formation of related substances compared to the reference "Azilsartan sylvite".[2]
General Degradation Pathways
Forced degradation studies on Azilsartan medoxomil, without specification of the polymorphic form, have revealed its susceptibility to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. These studies provide insight into the potential degradation pathways that may be common to all polymorphs, although the rate of degradation can be expected to vary.
Under hydrolytic conditions (acidic, basic, and neutral), the primary degradation pathway involves the hydrolysis of the ester linkage, leading to the formation of azilsartan and other related impurities.[3] The drug is particularly unstable in aqueous solutions at pH 1 and pH 7, while showing relative stability between pH 3 and pH 5.[4]
Oxidative degradation has also been observed, leading to the formation of several degradation products.[3] Furthermore, Azilsartan medoxomil is found to be sensitive to light and humidity, necessitating protective packaging for the final drug product.[4]
Experimental Protocols
The following are generalized methodologies for the experiments cited in this guide.
Solid-State Stability Testing
A typical protocol for comparative solid-state stability testing involves the following steps:
-
Sample Preparation: Samples of each polymorphic form are placed in controlled environmental chambers.
-
Stress Conditions: The samples are exposed to various stress conditions as per ICH guidelines, such as:
-
High Temperature (e.g., 60°C)
-
High Humidity (e.g., 92.5% RH)
-
Photostability (exposure to light)
-
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 5, 10, 30 days).
-
Analysis: The withdrawn samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the amount of undegraded Azilsartan medoxomil and to detect and quantify any degradation products.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the degradation pathways. A general procedure includes:
-
Stress Conditions: Solutions of Azilsartan medoxomil are subjected to:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperature.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room or elevated temperature.
-
Neutral Hydrolysis: Refluxing in water.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂)
-
Photolytic Degradation: Exposure of the drug solution or solid to UV and fluorescent light.
-
Thermal Degradation: Heating the solid drug at a high temperature.
-
-
Analysis: The stressed samples are analyzed by HPLC, often coupled with mass spectrometry (LC-MS), to separate, identify, and characterize the degradation products.
Visualizing Experimental Workflows
Experimental Workflow for Comparative Stability Testing
References
- 1. US9624207B2 - Polymorphs of azilsartan medoxomil - Google Patents [patents.google.com]
- 2. CN102351853B - Azilsartan medoxomil compound, preparation method and medicinal composition thereof - Google Patents [patents.google.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal of Azilsartan Medoxomil Potassium: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of Azilsartan medoxomil potassium, this guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safe handling and environmentally responsible disposal of this antihypertensive drug.
Azilsartan medoxomil potassium, while not classified as a hazardous substance for transport, requires careful handling and disposal to prevent environmental contamination and ensure workplace safety.[1] Adherence to federal, state, and local regulations is paramount in the management of pharmaceutical waste.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, and eye protection.[3]
-
Ventilation: Handle Azilsartan medoxomil potassium in a well-ventilated area to minimize the risk of inhaling dust or aerosols.[1]
-
Spill Management: In the event of a spill, avoid dust formation.[4] Carefully sweep or absorb the material with an inert substance and place it into a suitable, sealed container for disposal.[5] Prevent the substance from entering drains, waterways, or soil.[3][5]
Step-by-Step Disposal Protocol
The primary objective of proper disposal is to prevent the release of active pharmaceutical ingredients into the environment. The following hierarchical approach should be followed:
-
Drug Take-Back Programs: The most recommended and safest method for disposing of unwanted or expired medications is through a drug take-back program.[6][7] These programs are designed to collect and safely dispose of pharmaceuticals. Check with your institution's Environmental Health and Safety (EHS) department or local authorities for available programs. The U.S. Drug Enforcement Administration (DEA) also sponsors National Prescription Drug Take Back Days.[7]
-
Licensed Waste Disposal Service: In a laboratory or research setting, the standard and required method for disposing of chemical waste, including non-hazardous pharmaceuticals, is through a licensed chemical or medical waste contractor.[3]
-
Packaging: Place the Azilsartan medoxomil potassium waste in a suitable, clearly labeled, and securely sealed container to prevent leakage.[3]
-
Labeling: The container must be accurately labeled with the chemical name ("Azilsartan medoxomil potassium") and any other information required by your institution or the waste contractor.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the waste by a licensed contractor.
-
-
Disposal in Household Trash (Only if no other options are available and permitted by local regulations): This method is generally not recommended for laboratory settings but may be an option in other contexts if explicitly permitted. The following steps should be taken to minimize environmental risk:
-
Do Not Crush: Do not crush tablets or capsules.[8]
-
Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[9][10] This makes the drug less appealing to children and pets and helps to prevent diversion.
-
Seal in a Container: Place the mixture in a sealable bag, empty can, or other container to prevent the drug from leaking or breaking out of a garbage bag.[9]
-
De-identify Packaging: Before disposing of the empty original container, scratch out all personal information on the prescription label to protect your privacy.[9]
-
Important Considerations:
-
Never Flush: Do not flush Azilsartan medoxomil potassium down the toilet or drain unless specifically instructed to do so by the manufacturer's instructions or a healthcare professional, which is highly unlikely for this type of medication.[9][11] Flushing can lead to the contamination of water supplies.[11]
-
Regulatory Compliance: Always consult and comply with all applicable federal, state, and local regulations regarding pharmaceutical waste disposal.[2][12] The Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[12]
The following diagram illustrates the decision-making process for the proper disposal of Azilsartan medoxomil potassium in a laboratory setting.
Caption: Disposal Decision Workflow for Azilsartan Medoxomil Potassium.
References
- 1. abmole.com [abmole.com]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. kmpharma.in [kmpharma.in]
- 5. aksci.com [aksci.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
- 10. independenthealth.com [independenthealth.com]
- 11. ovid.com [ovid.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Azilsartan mepixetil potassium
Essential Safety and Handling of Azilsartan Medoxomil Potassium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Azilsartan medoxomil potassium is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling Azilsartan medoxomil potassium, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details |
| Eye/Face Protection | Safety goggles with side-shields | Provides a barrier against dust and splashes. |
| Hand Protection | Protective, chemical-impermeable gloves | The specific glove material should be selected based on the duration of use and the specific laboratory conditions. |
| Skin and Body Protection | Impervious clothing, such as a lab coat | Protects against accidental skin contact with the compound. |
| Respiratory Protection | Suitable respirator | Recommended when handling the compound in a way that may generate dust or aerosols, especially in poorly ventilated areas. A NIOSH-approved respirator is advised. |
First Aid Measures
In the event of exposure to Azilsartan medoxomil potassium, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of Azilsartan medoxomil potassium and the safety of the laboratory personnel.
Handling:
-
Handle the compound in a well-ventilated area to minimize inhalation of dust or aerosols.[1][2]
-
Wear appropriate personal protective equipment as detailed above.[4]
-
Wash hands thoroughly after handling.[3]
Storage:
Accidental Release Measures
In case of a spill or accidental release, follow these steps:
-
Evacuate : Evacuate personnel from the immediate area.[1][2][5]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1][2][3][5]
-
Clean-up :
-
For solid spills, carefully sweep or vacuum the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3][7]
-
For liquid spills, absorb the solution with an inert material (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[1][2]
-
-
Decontaminate : Clean the spill area and any contaminated surfaces.[1][2]
Disposal Plan
Proper disposal of Azilsartan medoxomil potassium and its containers is crucial to prevent environmental contamination.
-
Unused Product : Dispose of the substance in accordance with federal, state, and local regulations.[5] This may involve sending the material to a licensed chemical destruction plant.[8] Do not dispose of it down the drain or in regular trash.[7]
-
Contaminated Packaging : Triple rinse containers (or the equivalent) before offering for recycling or reconditioning.[8] Otherwise, dispose of the contaminated packaging as unused product.[8]
Procedural Workflow for Handling Azilsartan Medoxomil Potassium
The following diagram outlines the step-by-step process for safely handling Azilsartan medoxomil potassium in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. aksci.com [aksci.com]
- 4. Azilsartan Medoxomil Potassium | CAS No: 863031-24-7 [aquigenbio.com]
- 5. abmole.com [abmole.com]
- 6. kmpharma.in [kmpharma.in]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
